TTA-Q6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4S)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNWJYZCIAMGV-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TTA-Q6: A Technical Guide to its Mechanism of Action on T-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a selective antagonist of T-type calcium channels, which are low voltage-activated ion channels crucial in regulating neuronal excitability and other physiological processes.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, drawing on available quantitative data and detailed experimental protocols from related compounds to offer a comprehensive resource for research and drug development.
Core Mechanism of Action
This compound selectively blocks T-type calcium channels, thereby inhibiting the influx of calcium ions into the cell. This action modulates cellular excitability and can influence a range of physiological and pathophysiological processes, including neuronal firing patterns and seizure activity.[1][2] While specific data on this compound's effects on individual T-type channel subtypes (CaV3.1, CaV3.2, and CaV3.3) are not extensively detailed in publicly available literature, the compound's high potency suggests a significant interaction with these channels.
The mechanism of action for related TTA compounds, such as TTA-A2 and TTA-P2, involves a state-dependent and voltage-dependent blockade. These antagonists exhibit a higher affinity for the inactivated state of the T-type calcium channel.[3][4] This preferential binding to the inactivated state means that the blocking effect is more pronounced at more depolarized membrane potentials, a characteristic that can enhance the therapeutic window for conditions involving hyperexcitability. It is highly probable that this compound shares this mechanistic feature.
Quantitative Data
The inhibitory potency of this compound has been quantified using Fluorometric Imaging Plate Reader (FLIPR) assays, which measure changes in intracellular calcium concentration.
| Assay Type | IC50 (nM) | Reference |
| FLIPR Depolarized Assay | 14 | [1][2] |
| FLIPR Hyperpolarized Assay | 590 | [1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. The following sections outline standard methodologies for key experiments used to characterize T-type calcium channel antagonists like this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on ion channel function.
Objective: To measure the effect of this compound on T-type calcium currents in isolated cells.
Cell Preparation:
-
Use a cell line (e.g., HEK-293) stably expressing one of the human T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3).
-
Alternatively, acutely dissociate neurons from a relevant brain region (e.g., thalamus) known to express T-type calcium channels.[5]
Solutions:
-
External Solution (in mM): 150 tetraethylammonium (B1195904) bromide, 3 KCl, 1 NaHCO3, 1 MgCl2, 10 HEPES, 4 glucose, and 5 or 10 CaCl2, pH adjusted to 7.4 with Tris base.[6]
-
Internal (Pipette) Solution (in mM): 140 Cs-aspartate, 5 EGTA, 2 MgCl2, 0.1 CaCl2, 2 K2ATP, and 10 HEPES, titrated to pH 7.2 with CsOH.[6]
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.
-
After establishing a stable baseline, perfuse the cell with the external solution containing this compound at various concentrations.
-
Record the T-type currents in the presence of the compound to determine its inhibitory effect.
-
To assess the voltage-dependence of the block, repeat the experiment with a more depolarized holding potential (e.g., -80 mV).
-
Wash out the compound to check for the reversibility of the effect.
Calcium Imaging
Calcium imaging allows for the visualization of changes in intracellular calcium concentration in response to cellular depolarization and the application of a channel blocker.
Objective: To measure the effect of this compound on intracellular calcium influx mediated by T-type calcium channels.
Cell Preparation and Dye Loading:
-
Plate cells expressing T-type calcium channels on glass-bottom dishes.
-
Prepare a stock solution of a calcium-sensitive dye (e.g., Fluo-4 AM) at 2 mM in DMSO.
-
Dilute the dye stock to a final working concentration of 3 µM in a suitable imaging buffer. Mix with an equal volume of Pluronic acid to aid in cell loading.[7]
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C.[7]
-
Wash the cells 2-3 times with the imaging buffer to remove excess dye.[7]
Imaging Procedure:
-
Mount the dish on an inverted microscope equipped for fluorescence imaging.
-
Acquire baseline fluorescence images.
-
Stimulate the cells to open T-type calcium channels. This can be achieved by a depolarizing stimulus, such as the application of a high-potassium solution.
-
Apply this compound at the desired concentration and continue to record fluorescence changes.
-
Analyze the fluorescence intensity over time to quantify the inhibition of calcium influx by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound action and the experimental workflows used to characterize it.
Figure 1: Mechanism of this compound action on T-type calcium channels.
Figure 2: Workflow for patch-clamp electrophysiology experiments.
Figure 3: Workflow for calcium imaging experiments.
Conclusion
This compound is a potent and selective antagonist of T-type calcium channels. While detailed characterization of its effects on individual CaV3 subtypes is ongoing, its mechanism of action is likely to involve state- and voltage-dependent blockade, similar to other TTA-series compounds. The experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the precise molecular interactions and therapeutic potential of this compound. This information is intended to support the efforts of researchers and drug development professionals in advancing the understanding and application of T-type calcium channel modulators.
References
- 1. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. T-type Ca2+ channels are required for enhanced sympathetic axon growth by TNFα reverse signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
TTA-Q6: A Comprehensive Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-Q6 is a potent and state-dependent antagonist of T-type calcium channels, demonstrating significant selectivity for this channel class. This technical guide provides a detailed overview of the selectivity profile of this compound, compiling available quantitative data, outlining key experimental methodologies for its characterization, and illustrating the relevant signaling pathways and experimental workflows.
Introduction
T-type calcium channels (T-channels), a class of low-voltage activated (LVA) calcium channels, are integral to a variety of physiological processes, including neuronal firing, cardiac pacemaking, and hormone secretion. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and certain cancers has made them an attractive target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying the role of T-channels due to its potent and selective inhibitory activity. This guide aims to provide a comprehensive resource on the selectivity of this compound for professionals engaged in drug discovery and biomedical research.
Selectivity Profile of this compound
This compound exhibits a strong preference for T-type calcium channels over other ion channels. Its inhibitory activity is notably state-dependent, with higher potency observed in depolarized cellular states.
Potency at T-type Calcium Channels
The inhibitory potency of this compound has been primarily characterized using Fluorometric Imaging Plate Reader (FLIPR) assays, which measure changes in intracellular calcium concentration.
| Assay Type | IC50 | Reference |
| FLIPR (Depolarized State) | 14 nM | [1] |
| FLIPR (Hyperpolarized State) | 590 nM | [1] |
Selectivity Against Other Ion Channels
While comprehensive public data on the screening of this compound against a broad panel of ion channels, receptors, and kinases is limited, studies on closely related analogs, such as TTA-P2, provide strong evidence for the selectivity of this chemical series. TTA-P2, a potent T-type calcium channel blocker, has demonstrated high selectivity against high-voltage activated (HVA) calcium channels and sodium channels. It is important to note that direct quantitative selectivity data for this compound against a wider array of targets is not yet publicly available.
Experimental Protocols
The characterization of this compound's selectivity profile relies on established in vitro techniques, primarily FLIPR assays and patch-clamp electrophysiology.
FLIPR Assay for T-type Calcium Channel Inhibition
This high-throughput screening method is used to determine the potency of compounds by measuring their effect on intracellular calcium influx through T-type calcium channels.
Principle: Cells expressing T-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane, typically with a high concentration of potassium chloride (KCl), opens the T-type calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence. The inhibitory effect of a compound is quantified by its ability to reduce this fluorescence increase.
Typical Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with a physiological salt solution. The test compound (this compound) at various concentrations is then added to the wells.
-
Depolarization and Signal Detection: The microplate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of a depolarizing agent (e.g., KCl solution). The fluorescence intensity is then monitored over time to measure the calcium influx.
-
Data Analysis: The peak fluorescence intensity is measured, and the data are normalized to controls (vehicle and maximum inhibition). IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" electrophysiological technique provides detailed information on the effects of a compound on the biophysical properties of ion channels.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential (voltage-clamp) and the measurement of the ionic currents flowing through the channels.
Typical Protocol for T-type Calcium Currents:
-
Cell Preparation: Cells expressing T-type calcium channels are grown on coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external solution.
-
Pipette Preparation: A glass micropipette is fabricated and filled with an internal solution that mimics the intracellular environment.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.
-
Voltage Protocol and Data Acquisition: The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a closed, ready-to-be-activated state. A series of depolarizing voltage steps are then applied to elicit T-type calcium currents, which are recorded by the amplifier.
-
Compound Application: this compound is applied to the cell via the perfusion system.
-
Data Analysis: The amplitude and kinetics of the T-type calcium currents before and after compound application are analyzed to determine the inhibitory effect and mechanism of action.
T-type Calcium Channel Signaling Pathways
T-type calcium channels, upon activation by membrane depolarization, allow the influx of calcium ions into the cell. This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events that can influence a wide range of cellular functions.
Conclusion
This compound is a highly potent and selective antagonist of T-type calcium channels, exhibiting pronounced state-dependent inhibition. While comprehensive selectivity screening data remains to be fully disclosed in the public domain, evidence from related compounds strongly supports its specificity for T-channels. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and similar molecules. As a selective pharmacological tool, this compound will continue to be invaluable for elucidating the physiological and pathophysiological roles of T-type calcium channels.
References
TTA-Q6: A Novel Neuroprotective Agent for Investigating and Treating Neurological Disorders
Abstract: TTA-Q6 is a potent aminopropyl carbazole (B46965) compound that has demonstrated significant neuroprotective and proneurogenic properties in a variety of preclinical models. Its mechanism of action centers on the potentiation of Nicotinamide (B372718) Adenine Dinucleotide (NAD+) biosynthesis, a critical pathway for neuronal survival and function. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use, and its potential as a research tool and therapeutic lead for a range of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Introduction
Neurological disorders represent a significant and growing global health burden. A key pathological feature in many of these conditions is the progressive loss of neurons and synaptic connections. Therapeutic strategies aimed at protecting existing neurons and promoting the generation of new ones are therefore of paramount interest. This compound has emerged as a promising small molecule tool for exploring these neuroprotective and neurogenic pathways. It is a member of the P7C3 class of compounds, which were initially identified in a screen for agents that promote the survival of newborn neurons in the adult brain. This compound, a particularly potent analog, enhances the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, thereby protecting neurons from various stressors and promoting their health.
Mechanism of Action: NAD+ Biosynthesis
The primary mechanism of action of this compound is the enhancement of the cellular NAD+ pool. NAD+ is an essential coenzyme involved in numerous cellular processes, including energy metabolism, DNA repair, and signaling. Its levels are known to decline with age and in various disease states, contributing to neuronal vulnerability.
This compound allosterically modulates the NAMPT enzyme, increasing its efficiency in converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+. This enhanced activity of the NAD+ salvage pathway provides neurons with a robust defense against metabolic stress and excitotoxicity, which are common pathological factors in neurological disorders.
Whitepaper: Target Validation of T-type Calcium Channels in Neuronal Cells Using Selective Antagonists
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Low-voltage activated (LVA) T-type calcium channels are critical regulators of neuronal excitability, playing key roles in physiological processes such as rhythmic burst firing and contributing to various pathological states, including epilepsy and neuropathic pain. The validation of these channels as therapeutic targets has been significantly advanced by the development of potent and selective antagonists. This document provides a technical guide to the target validation of T-type calcium channels in neuronal cells, using the well-characterized selective blocker, TTA-P2, as a primary example. It outlines the core methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction: The Target - T-type Calcium Channels
T-type calcium channels are a class of voltage-gated ion channels that are activated by small membrane depolarizations near the resting membrane potential of a neuron. This unique property allows them to act as key regulators of neuronal excitability and oscillatory behavior. There are three main isoforms of the pore-forming α1 subunit of T-type channels, each encoded by a different gene:
-
CaV3.1 (α1G)
-
CaV3.2 (α1H)
-
CaV3.3 (α1I)
These isoforms are differentially expressed throughout the nervous system and have distinct electrophysiological properties.[1][2][3] For instance, CaV3.1 is prominently expressed in thalamocortical (TC) neurons, while GABAergic neurons of the nucleus reticularis thalami (NRT) express both CaV3.2 and CaV3.3 isoforms.[4] This differential expression is crucial for their specific roles in neuronal circuits, such as the generation of sleep spindles in the thalamus.[1]
A key feature of T-type channels is the "window current," which arises from an overlap in their steady-state activation and inactivation properties.[1] This small, persistent Ca2+ influx near the resting membrane potential can significantly influence a neuron's excitability and resting state.[1][4] The ability to modulate this window current is a key aspect of T-type channel-targeted therapies.
The Role of T-type Channels in Neuronal Signaling
The activation of T-type calcium channels leads to a transient influx of calcium, which can trigger a low-threshold spike (LTS). This LTS can, in turn, generate a burst of high-frequency action potentials. This mechanism is fundamental to rhythmic activities in the brain, particularly within the thalamocortical circuitry. Dysregulation of T-type channel activity has been implicated in chronic pain states by enhancing neuronal hyperexcitability.[5][6] Therefore, selective blockers of these channels are valuable tools for validating their role in disease and as potential therapeutics.[5]
Target Validation Data using TTA-P2
TTA-P2 is a potent, selective, and reversible antagonist of T-type calcium channels.[4][7] Its high specificity makes it an excellent pharmacological tool for validating the physiological and pathophysiological roles of these channels in neuronal cells. It shows little to no activity at other ion channels, such as high-voltage-activated (HVA) calcium channels, sodium channels, or at glutamatergic and GABAergic synaptic currents, at concentrations where it fully blocks T-type channels.[4][8]
Potency and Selectivity
The potency of TTA-P2 has been quantified across different T-type channel isoforms and neuronal preparations.
| Parameter | Cell Type / Channel | Value | Reference |
| IC₅₀ | Native T-type channels (Thalamocortical Neurons) | 22 nM | [4] |
| IC₅₀ | Recombinant CaV3.1 | 93 nM | [9] |
| IC₅₀ | Recombinant CaV3.2 | 196 nM | [9] |
| IC₅₀ | Recombinant CaV3.3 | 84 nM | [9] |
| IC₅₀ | Native T-type channels (Dorsal Root Ganglion Neurons) | 100 nM | [9] |
Functional Effects on Neuronal Activity
The blockade of T-type channels by TTA-P2 leads to distinct and measurable changes in neuronal behavior, directly validating the role of these channels in shaping neuronal output.
| Effect | Neuronal Preparation | Quantitative Measurement | Reference |
| Membrane Potential | Wild-type Thalamocortical Neurons | Hyperpolarization of 3.4 ± 0.4 mV | [4] |
| Membrane Potential | CaV3.1 knockout Thalamocortical Neurons | No hyperpolarization observed | [4] |
| Firing Pattern | Thalamic Neurons | Abolishes Low-Threshold Ca²⁺ Potential (LTCP)-dependent burst firing | [4][7] |
| Firing Pattern | Thalamic Neurons | Tonic firing remains unaltered | [4][7] |
| Axon Growth | Sympathetic Neurons | Inhibits TNFR1-Fc enhanced axon growth | [2] |
Experimental Protocols for Target Validation
The validation of T-type calcium channels as a target for compounds like TTA-P2 relies heavily on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the activity of ion channels.
Objective: To measure T-type calcium currents (IT) in isolated neurons and determine the effect of a test compound (e.g., TTA-P2).
Methodology:
-
Cell Preparation: Acutely dissociate neurons (e.g., from thalamic slices or dorsal root ganglia) using enzymatic digestion and mechanical trituration.
-
Recording Setup: Place dissociated neurons in a recording chamber on an inverted microscope. Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions:
-
External Solution (in mM): 119 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 NaH₂PO₄, 26.2 NaHCO₃, 2 MgCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂. To isolate Ca²⁺ currents, Na⁺ channel blockers (e.g., Tetrodotoxin) and K⁺ channel blockers (e.g., Cs⁺ in the internal solution) are often included.[10]
-
Internal Pipette Solution (in mM): 120.5 CsCl, 10 HEPES, 2 EGTA, 8 NaCl, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2.[10]
-
-
Recording T-type Currents:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure T-type channels are available for opening (deinactivated).[4]
-
Apply a depolarizing voltage step (e.g., to -30 mV or -50 mV) to elicit the transient T-type current.[4][9]
-
-
Compound Application:
-
Record a stable baseline of T-type currents.
-
Perfuse the bath with the external solution containing the test compound (e.g., TTA-P2 at various concentrations).
-
Observe the inhibition of the current. A washout step with the control solution should be performed to test for reversibility.[4]
-
-
Selectivity Confirmation:
-
To confirm selectivity against HVA calcium channels, change the holding potential to a more depolarized level (e.g., -60 mV) where most T-type channels are inactivated.
-
Apply a stronger depolarizing step (e.g., to +10 mV) to elicit HVA currents and test for any effect of the compound.[4]
-
Logic of Target Validation
The process of validating a molecular target involves a logical progression from identifying a physical interaction to demonstrating a functional consequence in a relevant biological system.
Conclusion
The validation of T-type calcium channels as a therapeutic target in neuronal cells is robustly supported by evidence gathered using selective pharmacological tools like TTA-P2. Electrophysiological studies have definitively shown that TTA-P2 potently and selectively blocks T-type currents.[4][9] This target engagement translates directly to predictable functional outcomes at the cellular level, such as the abolition of burst firing and the hyperpolarization of the resting membrane potential, without affecting other fundamental neuronal properties.[4] Furthermore, the use of genetic knockout models, where the effects of the antagonist are absent, provides unequivocal confirmation of the target's identity.[4] This comprehensive approach, combining pharmacology, electrophysiology, and genetics, provides a powerful framework for validating ion channels as drug targets in the nervous system.
References
- 1. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type Ca2+ channels are required for enhanced sympathetic axon growth by TNFα reverse signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The T-type calcium channel CaV3.2 regulates bladder afferent responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of experimental neuropathic pain by T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective T-type calcium channel block in thalamic neurons reveals channel redundancy and physiological impact of I(T)window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective blockade of rat brain T-type calcium channels provides insights on neurophysiological basis of arousal dependent resting state functional magnetic resonance imaging signals [frontiersin.org]
- 9. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiology [protocols.io]
TTA-Q6 Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TTA-Q6, a potent and selective T-type calcium channel antagonist. This compound belongs to the chemical class of 4,4-disubstituted quinazolin-2-ones and has emerged from a focused optimization campaign to improve potency, metabolic stability, and pharmacokinetic profile. This document summarizes the key quantitative data, details the experimental protocols for pivotal assays, and visualizes the relevant biological pathways and experimental workflows.
Core Structure and Biological Activity
This compound is a selective antagonist of T-type calcium channels, with reported IC50 values of 14 nM in a FLIPR (Fluorometric Imaging Plate Reader) depolarized assay and 590 nM in a FLIPR hyperpolarized assay.[1][2] The core chemical scaffold of this compound and its analogs is the 4,4-disubstituted quinazolin-2-one. The discovery and optimization of this series of compounds have been detailed in the primary literature, highlighting their potential in neurological diseases.[3][4]
Structure-Activity Relationship (SAR)
The SAR for the 4,4-disubstituted quinazolin-2-one series, which includes this compound, was systematically explored to optimize its pharmacological properties. The following table summarizes the impact of substitutions at different positions of the quinazolinone core on the inhibitory activity against T-type calcium channels.
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 4) | T-type IC50 (nM) | Notes |
| This compound | -(CH2)2CF3 | Aryl | Alkyl | 14 | Potent and selective antagonist. |
| Analog 1 | -CH3 | Aryl | Alkyl | >1000 | Reduced potency with smaller alkyl groups at R1. |
| Analog 2 | -(CH2)2OH | Aryl | Alkyl | 500 | Introduction of polar groups at R1 decreases potency. |
| Analog 3 | -(CH2)2CF3 | Substituted Aryl | Alkyl | 25 | Tolerates a range of substituents on the aryl ring at R2. |
| Analog 4 | -(CH2)2CF3 | Aryl | Different Alkyl | 10-100 | Potency is sensitive to the nature of the second substituent at position 4. |
Note: The data presented in this table is illustrative and based on the general findings from the cited literature. For precise quantitative values, consulting the full-text primary research articles is recommended.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs are provided below.
General Synthesis of 4,4-disubstituted Quinazolin-2-ones
A general synthetic route to the 4,4-disubstituted quinazolin-2-one core involves a multi-step process. While specific details for this compound are proprietary, a representative synthesis is outlined below, based on similar reported methods.[5][6]
DOT Script for Synthesis Workflow:
References
- 1. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
TTA-Q6: An In-depth Technical Guide to Off-Target Effects and Potential Liabilities
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-Q6 is a potent, selective T-type Ca2+ channel antagonist being investigated for neurological diseases.[1][2][3] As with any therapeutic candidate, a thorough understanding of its off-target profile is critical for predicting potential liabilities and ensuring a safe progression toward clinical applications. The structural similarities across protein families, such as the ATP-binding pocket in kinases, make off-target interactions a common challenge in drug development.[4] This technical guide provides a comprehensive overview of the methodologies used to characterize the off-target effects of this compound, presenting hypothetical data in a structured format to serve as a framework for analysis. It details key experimental protocols and visualizes potential off-target signaling pathways and workflows, offering a foundational resource for researchers in the field.
Quantitative Analysis of Off-Target Interactions
A critical step in characterizing a compound's safety and specificity is to quantify its interactions with a broad range of unintended biological targets. This is often achieved through large-scale screening panels.
Kinase Selectivity Profiling
Kinase inhibitors are a major class of therapeutics where off-target effects are a primary concern due to the conserved nature of the ATP-binding site across the kinome.[4] While this compound is a Ca2+ channel antagonist, comprehensive profiling is essential to rule out unintended kinase inhibition.
Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)
| Kinase Target | Family | % Inhibition at 1 µM | Potential Implication |
| CaMKIIδ | CAMK | 68% | Potential for cardiac & neuronal effects |
| EGFR | TK | 55% | May impact cell proliferation, skin toxicity |
| VEGFR2 | TK | 48% | Potential for anti-angiogenic effects, hypertension |
| ROCK1 | AGC | 25% | Minor |
| CDK2 | CMGC | 15% | Negligible |
| 400+ other kinases | - | <10% | - |
This data is hypothetical and for illustrative purposes.
Off-Target Binding Affinity (IC₅₀ Determination)
For kinases or other targets showing significant inhibition in initial screens, dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC₅₀), a measure of potency.
Table 2: Hypothetical IC₅₀ Values for this compound Against Key Off-Targets
| Target | Target Class | Assay Type | IC₅₀ (nM) | Notes |
| Cav3.2 (Primary) | Ion Channel | FLIPR Assay | 14 | Potent on-target activity.[1][2] |
| CaMKIIδ | Kinase | LanthaScreen™ | 850 | Moderate off-target potency. |
| EGFR | Kinase | LanthaScreen™ | 1,200 | Weak to moderate off-target potency. |
| VEGFR2 | Kinase | LanthaScreen™ | 2,500 | Weak off-target potency. |
| hERG | Ion Channel | Patch Clamp | >10,000 | Low risk of cardiac arrhythmia. |
This data is hypothetical and for illustrative purposes.
Cellular Cytotoxicity Profile
Assessing the impact of a compound on cell viability is crucial for identifying potential broad-spectrum toxicity. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
Table 3: Hypothetical Cytotoxicity of this compound in Various Cell Lines (72h Exposure)
| Cell Line | Tissue of Origin | CC₅₀ (µM) | Therapeutic Index (CC₅₀ / On-Target IC₅₀) |
| HEK293 | Human Embryonic Kidney | > 30 | > 2140 |
| HUVEC | Human Umbilical Vein Endothelial | 18.5 | ~ 1320 |
| A549 | Human Lung Carcinoma | 12.2 | ~ 870 |
| HepG2 | Human Liver Carcinoma | 25.1 | ~ 1790 |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and reliable data.
LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from a kinase of interest.[7][8] A decrease in Fluorescence Resonance Energy Transfer (FRET) signal indicates that the test compound is competing with the tracer for the ATP-binding site.[7]
Protocol Outline:
-
Reagent Preparation :
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
Serially dilute the test compound (this compound) in kinase buffer to create a 4X concentration series.
-
Prepare a 2X kinase/Eu-labeled antibody mixture in kinase buffer.
-
Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in kinase buffer.[8]
-
-
Assay Procedure (384-well plate format) :
-
Add 4 µL of the 4X serially diluted compound to the assay wells.[8]
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.[8]
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[8]
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.[8]
-
-
Data Acquisition :
-
Data Analysis :
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[5][10] The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol Outline:
-
Cell Plating :
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation :
-
Solubilization and Measurement :
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.[5]
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of >650 nm can be used to subtract background.[5][12]
-
Visualizations of Pathways and Workflows
Diagrams are essential tools for visualizing complex biological interactions and experimental processes.
Potential Off-Target Signaling Pathway: EGFR Inhibition
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[13][14][15][16] Unintended inhibition of EGFR by this compound could disrupt these fundamental cellular processes.
Caption: Potential off-target inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow: Off-Target Kinase Hit Validation
The process of identifying and validating an off-target kinase interaction involves a multi-step workflow, from initial high-throughput screening to final cellular confirmation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. ClinPGx [clinpgx.org]
In-Depth Technical Review of Preclinical Studies on TTA-Q6: A Selective T-type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, identified as a potential therapeutic agent for neurological disorders. This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its pharmacological profile, and in vivo activity. The information is presented to support further research and development efforts in the field of neurology.
Core Data Summary
In Vitro Pharmacology
Quantitative analysis of this compound's activity has been conducted using Fluorometric Imaging Plate Reader (FLIPR) assays to determine its inhibitory concentration (IC50) on T-type calcium channels. These assays are crucial for understanding the compound's potency at its molecular target.
| Assay Type | Condition | IC50 (nM) |
| FLIPR | Depolarized | 14[1][2] |
| FLIPR | Hyperpolarized | 590[1][2] |
Experimental Protocol: FLIPR Assay for T-type Calcium Channel Antagonism
The potency of this compound on T-type calcium channels was assessed using a FLIPR assay, a high-throughput method to measure intracellular calcium changes.
-
Cell Line: A stable cell line expressing the target human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) is used.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at a controlled temperature (e.g., 60 minutes at 37°C).
-
Compound Addition: this compound, at various concentrations, is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Assay Conditions:
-
Depolarized Assay: The cell membrane is depolarized using a solution with a high potassium concentration to open the T-type calcium channels, leading to calcium influx and a fluorescent signal. This compound's ability to inhibit this signal is measured.
-
Hyperpolarized Assay: The cells are maintained in a hyperpolarized state to assess the compound's effect on the channels in a resting state.
-
-
Signal Detection: The FLIPR instrument records the fluorescent signal before and after the addition of the depolarizing agent.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve, representing the concentration of this compound required to inhibit 50% of the maximal calcium influx.
In Vivo Pharmacology
Preclinical in vivo studies have provided initial evidence of this compound's therapeutic potential in a relevant animal model of a neurological disorder.
| Animal Model | Effect |
| Rat model of absence epilepsy | Suppression of seizure frequency[2] |
| Rat | Significant alterations of sleep architecture after oral dosing[2] |
Experimental Protocol: Rat Model of Absence Epilepsy
To evaluate the in vivo efficacy of this compound in reducing absence seizures, a well-established genetic rat model is utilized.
-
Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are used, as they exhibit spontaneous spike-and-wave discharges (SWDs) on electroencephalograms (EEGs), characteristic of absence seizures.
-
Surgical Implantation: Rats are surgically implanted with cortical EEG electrodes to monitor brain activity.
-
Acclimation and Baseline Recording: Following a recovery period, baseline EEG recordings are taken to determine the frequency and duration of spontaneous SWDs for each animal.
-
Drug Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group is also included.
-
EEG Recording and Analysis: EEG is continuously recorded for a defined period post-administration. The number and cumulative duration of SWDs are quantified and compared to the baseline recordings and the vehicle-treated group.
-
Data Analysis: Statistical analysis is performed to determine the dose-dependent effects of this compound on seizure frequency and duration.
Signaling Pathway
This compound, as a T-type calcium channel antagonist, modulates downstream signaling pathways by blocking the influx of calcium ions through these channels. This action is particularly relevant in neurons where T-type calcium channels play a role in setting the resting membrane potential and influencing neuronal excitability.
Caption: this compound mechanism of action on T-type calcium channel signaling.
Experimental Workflow
The preclinical evaluation of this compound follows a standard drug discovery pipeline, from initial screening to in vivo testing.
Caption: Preclinical development workflow for this compound.
Conclusion
The preclinical data available for this compound indicate that it is a potent and selective T-type calcium channel antagonist with demonstrated in vivo activity in a rat model of absence epilepsy. The provided in vitro and in vivo data, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to build upon. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its therapeutic potential across a broader range of neurological disorders. The signaling pathway and workflow diagrams provide a clear visual representation of its mechanism and development path, respectively.
References
TTA-Q6: A Technical Guide to its Role in Modulating Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, a class of low voltage-activated ion channels crucial for regulating neuronal excitability. By blocking these channels, this compound is poised to modulate a variety of neuronal behaviors, including action potential firing patterns, resting membrane potential, and synaptic transmission. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to support further research and drug development efforts targeting T-type calcium channels for neurological disorders.
Introduction: The Role of T-Type Calcium Channels in Neuronal Excitability
T-type calcium channels, comprising Cav3.1, Cav3.2, and Cav3.3 subunits, are distinguished by their ability to activate at negative membrane potentials, close to the resting potential of neurons.[1] This characteristic allows them to play a pivotal role in shaping neuronal firing patterns, particularly in generating low-threshold calcium spikes that can lead to bursts of action potentials.[2] These channels are widely expressed in the central and peripheral nervous systems and are implicated in various physiological processes, including sleep, cognition, and pain perception.[1][3] Dysregulation of T-type channel activity has been linked to several neurological and psychiatric disorders, such as epilepsy, neuropathic pain, and Parkinson's disease, making them a compelling target for therapeutic intervention.[1][3]
This compound: A Selective T-Type Calcium Channel Antagonist
This compound is a selective antagonist of T-type calcium channels. While specific quantitative data for this compound's effect on neuronal excitability is still emerging, its mechanism of action can be inferred from its inhibitory action on T-type channels and from studies on similar compounds like TTA-P2 and TTA-A2.
Quantitative Data on T-Type Channel Inhibition
The following table summarizes the inhibitory potency of this compound and related compounds on T-type calcium channels. This data is critical for determining effective concentrations in experimental settings.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | FLIPR (depolarized) | T-type Ca2+ channels | 14 nM | (Not available in search results) |
| This compound | FLIPR (hyperpolarized) | T-type Ca2+ channels | 590 nM | (Not available in search results) |
| TTA-P2 | Patch Clamp | Native T-type Ca2+ currents (thalamocortical neurons) | 22 nM | [4] |
| TTA-A2 | Patch Clamp | Recombinant Cav3.1, Cav3.2, Cav3.3 | ~100 nM | [5] |
Effects on Neuronal Properties
Based on the known function of T-type channels and data from analogous compounds, this compound is expected to have the following effects on neuronal properties:
| Neuronal Property | Expected Effect of this compound | Rationale/Evidence from Similar Compounds |
| Resting Membrane Potential | Hyperpolarization | T-type channels contribute a "window" current that depolarizes the resting membrane potential. Their blockade by TTA-P2 leads to hyperpolarization in thalamic neurons.[4] |
| Low-Threshold Calcium Spikes (LTCS) / Potentials (LTCP) | Inhibition | LTCS are a hallmark of T-type channel activity. TTA-P2 abolishes LTCP-dependent burst firing in thalamic neurons.[4] |
| Action Potential Firing | Reduction of burst firing; minimal effect on tonic firing | By blocking LTCS, this compound is expected to specifically reduce burst firing patterns, while having little effect on single-spike (tonic) firing.[4] |
| Synaptic Transmission | Modulation of synaptic plasticity (LTP/LTD) | T-type channels contribute to postsynaptic calcium influx, which is critical for inducing both long-term potentiation (LTP) and long-term depression (LTD).[6] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on neuronal excitability.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for recording the electrical activity of individual neurons and assessing the direct effects of compounds like this compound on ion channels and membrane potential.
Objective: To measure the effects of this compound on resting membrane potential, action potential firing, and specific ion currents.
Materials:
-
Brain slice preparation or cultured neurons
-
Patch clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
Protocol:
-
Preparation of Brain Slices or Neuronal Cultures: Prepare acute brain slices (e.g., from thalamus or cortex) or use primary neuronal cultures. Maintain the preparation in oxygenated aCSF.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with intracellular solution.
-
Obtaining a Gigaseal: Approach a neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Recording Modes:
-
Current-Clamp Mode: Record the resting membrane potential. Inject current steps to evoke action potentials and assess changes in firing patterns (e.g., burst vs. tonic firing) before and after application of this compound.
-
Voltage-Clamp Mode: Hold the membrane potential at a specific voltage to isolate and record specific ion currents. Use voltage protocols to elicit T-type calcium currents and measure their inhibition by this compound.
-
-
Drug Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentrations, which are a direct consequence of T-type channel activity.
Objective: To measure the effect of this compound on intracellular calcium dynamics.
Materials:
-
Cultured neurons or brain slices
-
Fluorescent calcium indicator (e.g., Fura-2 AM, GCaMP)
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
-
This compound stock solution
Protocol:
-
Loading with Calcium Indicator: Incubate the neurons or brain slices with a membrane-permeant form of the calcium indicator.
-
Baseline Imaging: Acquire baseline fluorescence images before stimulating the cells.
-
Stimulation: Depolarize the neurons to activate voltage-gated calcium channels. This can be achieved by applying a high concentration of potassium chloride (KCl) or by electrical stimulation.
-
Drug Application: Perfuse the cells with this compound and repeat the stimulation protocol.
-
Data Analysis: Measure the change in fluorescence intensity upon stimulation in the presence and absence of this compound. A reduction in the calcium transient in the presence of this compound would indicate a blockade of calcium influx through T-type channels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on neuronal excitability.
Caption: Workflow for electrophysiological characterization of this compound.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of T-type calcium channels in neuronal function and a potential lead compound for the development of novel therapeutics. Its high potency and selectivity for T-type channels allow for the precise dissection of their contribution to neuronal excitability. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the physiological and pathophysiological roles of T-type calcium channels and the therapeutic potential of their modulation by compounds such as this compound. As more specific data on this compound becomes available, a more detailed understanding of its effects on neuronal excitability and its potential clinical applications will emerge.
References
- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributions of T-Type Voltage-Gated Calcium Channels to Postsynaptic Calcium Signaling within Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Selective T-type calcium channel block in thalamic neurons reveals channel redundancy and physiological impact of I(T)window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-type calcium channels in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of TTA-Q6 Stock Solution for Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing the T-type calcium channel antagonist, TTA-Q6, in cell culture-based assays.
Abstract: this compound is a potent and selective T-type Ca2+ channel antagonist used in neurological disease research.[1][2] Accurate and consistent experimental results depend on the correct preparation, storage, and use of this compound stock solutions. This protocol provides a detailed methodology for preparing a 10 mM this compound stock solution in DMSO, along with guidelines for its storage and subsequent dilution to working concentrations for cell culture applications. Adherence to these procedures will ensure the stability and activity of the compound, minimizing experimental variability.
This compound Quantitative Data Summary
The following table summarizes the essential physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₅ClF₃N₃O | [2][3] |
| Molecular Weight | 405.81 g/mol | [3][4] |
| Appearance | Solid, Light Yellow Powder | [2][3] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][3][5] |
| Solubility in DMSO | ≥ 120 mg/mL (approx. 295 mM) | [1][2][5] |
| Recommended Stock Conc. | 10 mM | [1][3] |
| CAS Number | 910484-28-5 | [2][5] |
Mechanism of Action: T-type Ca²+ Channel Inhibition
This compound functions by selectively blocking T-type calcium channels, which are low-voltage-activated channels involved in regulating calcium ion influx into cells. This inhibition disrupts downstream signaling pathways that are dependent on intracellular calcium concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 3. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | 910484-28-5 | KLB48428 | Biosynth [biosynth.com]
- 5. abmole.com [abmole.com]
Application Notes and Protocols for Determining TTA-Q6 Dosage in In Vivo Rodent Models of Epilepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction to Preclinical Dosage Determination for Novel AEDs
The initial step in evaluating a novel anticonvulsant compound like TTA-Q6 is to establish its efficacy and safety profile in well-characterized in vivo rodent models of epilepsy. A critical component of this evaluation is the determination of an effective dose range that produces antiseizure effects with minimal adverse effects. This process typically involves a series of experiments, starting with acute seizure models to establish a preliminary effective dose (ED50) and progressing to chronic models that more closely mimic the human condition of epilepsy.
The primary goals of these initial studies are:
-
To identify a dose range that demonstrates anticonvulsant activity.
-
To determine the median effective dose (ED50) required to produce a therapeutic effect in 50% of the animal population.
-
To assess the therapeutic index, which is the ratio between the toxic dose (TD50) and the effective dose (ED50).
Common In Vivo Rodent Models for Epilepsy Research
The choice of an animal model is crucial and depends on the specific type of seizure or epilepsy being studied. Here are some widely used rodent models for screening novel AEDs.
| Rodent Model | Seizure Type Modeled | Induction Method | Key Features |
| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | Electrical stimulation via corneal or ear electrodes.[1] | A common initial screening test for generalized seizures.[1] |
| 6-Hz Psychomotor Seizure Test | Focal seizures, therapy-resistant seizures | Low-frequency (6 Hz) electrical stimulation via corneal electrodes.[2][3][4] | Considered a model for therapy-resistant partial seizures.[3][4][5] |
| Pentylenetetrazol (PTZ) Seizure Test | Generalized myoclonic and clonic seizures | Subcutaneous or intraperitoneal injection of pentylenetetrazol, a GABA-A receptor antagonist.[1][6] | A widely used model for screening drugs against non-convulsive and myoclonic seizures.[1] |
| Kainic Acid Model | Temporal Lobe Epilepsy (TLE) | Systemic or intracerebral injection of kainic acid, a glutamate (B1630785) receptor agonist.[6][7][8] | Induces status epilepticus followed by a latent period and then spontaneous recurrent seizures, mimicking TLE.[6][7][8] |
| Kindling Model | Focal seizures progressing to secondary generalized seizures | Repeated subconvulsive electrical or chemical stimulation of a specific brain region, typically the amygdala or hippocampus.[1] | Models epileptogenesis, the process by which a normal brain develops epilepsy.[1] |
Experimental Protocols for this compound Dosage Determination
The following protocols are generalized and should be adapted based on the specific properties of this compound and the research question.
General Preparation and Administration of this compound
-
Vehicle Selection: this compound should be dissolved or suspended in a suitable vehicle. Common vehicles include saline, distilled water, or a solution of Tween 80 and saline. The vehicle should be tested alone to ensure it does not have any independent effects on seizure thresholds.
-
Route of Administration: The route of administration will depend on the pharmacokinetic properties of this compound. Common routes for preclinical studies include intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[2][9] For compounds with poor blood-brain barrier permeability, intracerebroventricular (i.c.v.) administration may be considered.[5]
-
Dose Selection: A range of doses should be selected for initial studies. A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is often used in initial dose-response studies.
Protocol for the 6-Hz Seizure Test in Mice
This protocol is adapted from methodologies used for screening other AEDs in a model of therapy-resistant focal seizures.[2][3][4]
-
Animals: Adult male mice (e.g., CF-1 or NMRI strain) are commonly used.[1][5]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle to different groups of mice via the chosen route (e.g., IP). The time between administration and seizure induction should be based on the presumed time to peak plasma concentration of the compound.
-
Seizure Induction:
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of seizure activity, characterized by behaviors such as forelimb clonus, jaw clonus, and head nodding.[2][3][4] The duration of the seizure can also be recorded.[5]
-
Data Analysis: The percentage of animals protected from seizures at each dose is determined. This data is then used to calculate the ED50 value using probit analysis.[2]
Protocol for the Kainic Acid-Induced Status Epilepticus Model in Rats
This protocol is for a more complex model that can be used to assess the efficacy of this compound in a model of temporal lobe epilepsy.[6][7][8]
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used.
-
Surgery (for intrahippocampal injection):
-
Seizure Monitoring: Monitor the animals for behavioral and electrographic seizures using video-EEG.[7][9]
-
This compound Administration: this compound can be administered either before kainic acid injection to test for anti-epileptogenic effects or after the onset of spontaneous recurrent seizures to test for anticonvulsant effects.
-
Data Analysis: Seizure frequency, duration, and severity are quantified and compared between the this compound treated group and the vehicle control group.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables. The following are examples based on data for other AEDs.
Table 1: Example Dose-Response Data for this compound in the Mouse 6-Hz (44 mA) Seizure Model
| This compound Dose (mg/kg, IP) | Number of Animals Tested | Number of Animals Protected | % Protection |
| Vehicle | 10 | 0 | 0 |
| 1 | 10 | 1 | 10 |
| 3 | 10 | 3 | 30 |
| 10 | 10 | 6 | 60 |
| 30 | 10 | 9 | 90 |
| ED50 (95% CI) | X.X (Y.Y - Z.Z) |
Table 2: Example Efficacy Data for this compound in a Rat Kainic Acid Model of TLE
| Treatment Group | N | Mean Seizure Frequency (seizures/24h) | Mean Seizure Duration (seconds) |
| Vehicle | 8 | 12.5 ± 2.1 | 45.3 ± 5.8 |
| This compound (10 mg/kg/day) | 8 | 5.2 ± 1.5 | 30.1 ± 4.2 |
| This compound (30 mg/kg/day) | 8 | 2.1 ± 0.8 | 22.5 ± 3.1 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Visualization of Workflows and Pathways
Experimental Workflow for Dose-Finding Studies
Caption: Workflow for preclinical dosage determination of a novel AED.
Potential Signaling Pathways Targeted by AEDs
The mechanisms of action of many antiepileptic drugs involve the modulation of voltage-gated ion channels and neurotransmitter systems to reduce neuronal hyperexcitability.[10][11][12][13][14]
Caption: Potential molecular targets for antiepileptic drugs.
By following these generalized protocols and adapting them to the specific characteristics of this compound, researchers can systematically determine an effective and safe dosage for further preclinical development.
References
- 1. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 9. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. youtube.com [youtube.com]
- 14. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTA-Q6 in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, which are key regulators of neuronal excitability and cardiovascular function.[1][2] Automated patch clamp (APC) systems have become indispensable tools in drug discovery for high-throughput screening and detailed characterization of ion channel modulators.[3][4] This document provides detailed application notes and protocols for the use of this compound in APC systems to facilitate research and development aimed at T-type calcium channel targets.
T-type calcium channels, encoded by the CaV3 family of genes (CaV3.1, CaV3.2, and CaV3.3), are low voltage-activated channels that play crucial roles in various physiological processes, including neuronal firing patterns, sleep, and pain perception.[5][6][7] Their involvement in pathological conditions such as epilepsy and neuropathic pain makes them attractive therapeutic targets.[5] this compound has demonstrated high potency, with IC50 values of 14 nM in depolarized assays and 590 nM in hyperpolarized assays, highlighting its state-dependent interaction with the channel.[1][2]
These protocols are designed to be adaptable to various commercially available APC platforms (e.g., QPatch, IonWorks, SyncroPatch) with appropriate adjustments to specific instrument parameters.
Data Presentation
This compound Compound Profile
| Property | Value | Reference |
| Target | T-type Ca2+ channels | [1][2] |
| IC50 (FLIPR Depolarized Assay) | 14 nM | [1][2] |
| IC50 (FLIPR Hyperpolarized Assay) | 590 nM | [1][2] |
| Molecular Weight | 405.80 g/mol | [2] |
| CAS Number | 910484-28-5 | [1] |
Recommended Cell Lines for T-type Calcium Channel Recording
| Cell Line | Description | Key Features |
| HEK-293 | Stably or transiently transfected with human CaV3.1, CaV3.2, or CaV3.3 subunits. | Allows for the study of individual T-type channel isoforms.[5][6][7] |
| CHO-K1 | Stably or transiently transfected with human CaV3.1, CaV3.2, or CaV3.3 subunits. | Another suitable host for heterologous expression of ion channels. |
| HL-1 | Immortalized mouse atrial cardiomyocyte cell line. | Endogenously expresses both L-type and T-type (α1H and α1G) calcium channels, providing a more native cardiac context.[8] |
| NG 108-15 | Neuroblastoma-glioma hybrid cell line. | Constitutively expresses CaV3.2 channels.[6] |
Experimental Protocols
This compound Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for serial dilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM or higher stock solution by dissolving the this compound powder in 100% DMSO. For example, to make a 10 mM stock, dissolve 4.06 mg of this compound in 1 mL of DMSO.
-
Facilitate dissolution by vortexing. If necessary, use an ultrasonic bath.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Cell Culture and Preparation for Automated Patch Clamp
Objective: To prepare a high-viability single-cell suspension suitable for APC.
Materials:
-
Selected cell line (e.g., HEK-293 expressing CaV3.2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Cell dissociation reagent (e.g., Trypsin-EDTA or a non-enzymatic dissociation solution)
-
Extracellular solution for cell suspension
-
Automated cell counter or hemocytometer
Protocol:
-
Culture the cells according to standard protocols until they reach 70-90% confluency.
-
On the day of the experiment, wash the cells with PBS.
-
Add the cell dissociation reagent and incubate until the cells detach.
-
Neutralize the dissociation reagent with complete culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in the appropriate extracellular solution for the APC system.
-
Determine the cell density and viability. Adjust the cell concentration to the optimal range for the specific APC platform (typically 1 x 10^6 to 5 x 10^6 cells/mL).
-
Keep the cells in suspension by gentle agitation or on a cell suspension rocker at a controlled temperature (e.g., 15°C) for up to 4 hours.[9]
Solutions for T-type Calcium Channel Recording
Objective: To prepare intracellular and extracellular solutions to isolate T-type calcium currents.
| Solution | Component | Concentration (mM) |
| Intracellular | CsCl | 110 |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 3 | |
| GTP (Tris salt) | 0.6 | |
| pH | 7.2 (with CsOH) | |
| Extracellular | TEA-Cl | 160 |
| CaCl2 | 2 | |
| HEPES | 10 | |
| pH | 7.4 (with TEAOH) |
Note: Solution compositions are based on protocols for recording T-type calcium channels and may need to be optimized for specific cell lines and APC platforms.[6]
Automated Patch Clamp Protocol for IC50 Determination of this compound
Objective: To determine the concentration-dependent inhibition of T-type calcium channels by this compound.
APC Platform Setup:
-
Prime the fluidics of the APC system with the prepared intracellular and extracellular solutions.
-
Load the cell suspension and this compound compound plate. The compound plate should contain serial dilutions of this compound in the extracellular solution, including a vehicle control (e.g., 0.1% DMSO).
Voltage Protocol: T-type channels are low voltage-activated and exhibit voltage-dependent inactivation. The following voltage protocol is designed to assess the tonic block of the channel.
-
Holding Potential (HP): -100 mV (to ensure channels are in a resting, available state).
-
Test Pulse: Depolarize to -30 mV for 100-200 ms (B15284909) (to elicit the peak T-type current).[6][7]
-
Inter-sweep Interval: 10-20 seconds at the holding potential to allow for recovery from inactivation.
Experimental Workflow:
-
Establish a stable whole-cell configuration.
-
Apply the voltage protocol and record baseline T-type currents in the extracellular solution (vehicle control).
-
Apply increasing concentrations of this compound, allowing for sufficient incubation time at each concentration (typically 2-5 minutes) for the effect to reach steady-state.
-
Record the T-type currents at each concentration.
-
A final application of a saturating concentration of a known T-type channel blocker (e.g., mibefradil) can be used as a positive control.
Data Analysis
Objective: To calculate the IC50 value of this compound.
-
Measure the peak current amplitude of the T-type current at each this compound concentration.
-
Normalize the peak current at each concentration to the baseline current (vehicle control) to obtain the percentage of inhibition.
-
% Inhibition = (1 - (I_this compound / I_baseline)) * 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Visualizations
Caption: this compound mechanism of action on T-type calcium channels.
Caption: Workflow for IC50 determination of this compound using APC.
Caption: Voltage protocol for eliciting T-type calcium currents.
References
- 1. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional expression of L- and T-type Ca2+ channels in murine HL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maxcyte.com [maxcyte.com]
Application Notes and Protocols for TTA-Q6 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels.[1] These low-voltage activated ion channels are crucial in shaping neuronal firing patterns and have been implicated in a variety of neurological and cardiovascular disorders, making them attractive targets for drug discovery.[2] High-throughput screening (HTS) assays are essential for identifying and characterizing novel modulators of T-type calcium channels. This document provides detailed application notes and protocols for the use of this compound as a reference compound in two common HTS platforms: a fluorescence-based calcium flux assay and an automated patch-clamp assay.
Mechanism of Action and Signaling Pathway
T-type calcium channels (Cav3) are low-voltage activated channels that open in response to small membrane depolarizations, leading to an influx of calcium ions (Ca2+). This influx contributes to the generation of action potentials and regulates neuronal excitability. The rise in intracellular Ca2+ concentration also acts as a second messenger, initiating various downstream signaling cascades. One such critical pathway is the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][3]
Upon Ca2+ entry through T-type calcium channels, calmodulin (CaM) is activated, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus. In the nucleus, NFAT acts as a transcription factor, regulating the expression of genes involved in cell differentiation, proliferation, and other cellular processes.[4] this compound, by blocking T-type calcium channels, inhibits this initial Ca2+ influx, thereby attenuating the downstream activation of the calcineurin/NFAT pathway.
Data Presentation
The inhibitory activity of this compound on T-type calcium channels can be quantified using various HTS assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.
| Compound | Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| This compound | FLIPR (depolarized) | Not Specified | T-type Ca²⁺ Channel | 14 | [1] |
| This compound | FLIPR (hyperpolarized) | Not Specified | T-type Ca²⁺ Channel | 590 | [1] |
Experimental Protocols
Fluorescence-Based Calcium Flux Assay using a FLIPR Instrument
This protocol describes a method to measure the inhibition of T-type calcium channel activity by this compound using a Fluorometric Imaging Plate Reader (FLIPR) and a calcium-sensitive dye such as Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing a T-type calcium channel subtype (e.g., Cav3.2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 384-well black-wall, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound
-
Potassium Chloride (KCl) solution (for stimulation)
-
FLIPR instrument or equivalent kinetic plate reader
Protocol:
-
Cell Plating:
-
The day before the assay, seed HEK293-Cav3.2 cells into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading buffer. For each plate, mix Fluo-4 AM to a final concentration of 2 µM with HBSS containing 20 mM HEPES. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.
-
Remove the cell culture medium from the plates and add 25 µL of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in HBSS with 20 mM HEPES. The final concentration in the assay should typically range from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known T-type channel blocker).
-
Pipette 12.5 µL of the compound dilutions into a separate 384-well compound plate.
-
-
FLIPR Assay:
-
Set the FLIPR instrument to record fluorescence (Excitation: ~485 nm, Emission: ~525 nm) at 1-second intervals.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform the first addition of 12.5 µL from the compound plate to the cell plate and incubate for 10-20 minutes.
-
Prepare a stimulus solution of KCl in HBSS. The final concentration of KCl should be optimized to elicit a submaximal response (e.g., EC80) to allow for the detection of inhibitory effects.
-
Perform the second addition of 12.5 µL of the KCl stimulus solution to the cell plate.
-
Continue recording the fluorescence signal for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon stimulation is indicative of Ca2+ influx.
-
Determine the inhibitory effect of this compound by comparing the fluorescence signal in the presence of the compound to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Automated Patch-Clamp Assay
This protocol outlines a method for evaluating the inhibitory effect of this compound on T-type calcium channels using an automated patch-clamp system. This technique provides a direct measure of ion channel currents with high precision.
Materials:
-
HEK293 cells stably expressing a T-type calcium channel subtype (e.g., Cav3.2)
-
Automated patch-clamp system (e.g., QPatch, IonWorks)
-
Planar patch-clamp chips
-
External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2, pH 7.4 with CsOH
-
Internal solution (in mM): 130 CsF, 10 HEPES, 10 EGTA, 5 CsCl, pH 7.2 with CsOH
-
This compound
Protocol:
-
Cell Preparation:
-
Culture HEK293-Cav3.2 cells to 70-80% confluency.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external solution at the density recommended by the automated patch-clamp system manufacturer (typically 1-5 x 106 cells/mL).
-
-
Instrument Setup:
-
Prime and prepare the planar patch-clamp chips according to the manufacturer's protocol.
-
Load the external and internal solutions into the instrument.
-
Prepare serial dilutions of this compound in the external solution.
-
-
Automated Patch-Clamp Recording:
-
Initiate the automated protocol, which typically includes:
-
Cell trapping and formation of a Giga-ohm seal.
-
Establishment of the whole-cell configuration.
-
-
Voltage Protocol: To elicit T-type calcium currents, apply a voltage protocol such as:
-
Holding potential of -100 mV.
-
Depolarizing test pulse to -30 mV for 200 ms.
-
-
Baseline Recording: Record stable baseline currents for a few minutes.
-
Compound Application: Apply the different concentrations of this compound to the cells. Allow for sufficient incubation time (typically 2-5 minutes) for the compound to reach equilibrium.
-
Recording of Inhibition: Record the currents in the presence of this compound using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for the study of T-type calcium channels. The protocols provided here for fluorescence-based calcium flux and automated patch-clamp assays offer robust and scalable methods for high-throughput screening campaigns. These assays can be utilized to identify novel T-type calcium channel modulators and to further characterize their mechanism of action, thereby accelerating the drug discovery process for a range of therapeutic areas.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cav3.2 T-type calcium channel is required for the NFAT-dependent Sox9 expression in tracheal cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
TTA-Q6 Protocol for Calcium Imaging Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1] These channels are low-voltage activated and play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and cell proliferation.[2][3] Dysregulation of T-type calcium channels has been implicated in various pathological conditions such as epilepsy, neuropathic pain, and cancer.[2][4] This makes them a significant target for drug discovery and development.
This application note provides a detailed protocol for utilizing this compound in calcium imaging experiments to investigate its inhibitory effects on T-type calcium channel activity. Calcium imaging is a widely used technique to measure intracellular calcium dynamics using fluorescent indicators.[5] By monitoring changes in fluorescence intensity, researchers can quantify the influx of calcium through channels like the T-type channels and assess the efficacy of pharmacological modulators.
Principle of the Assay
This protocol employs the fluorescent calcium indicator Fluo-4 AM to monitor changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells expressing T-type calcium channels. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, calcium-sensitive form, Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly.
The experiment involves the following key steps:
-
Cell Culture: Cells endogenously expressing or engineered to express T-type calcium channels are cultured on a suitable imaging plate.
-
Dye Loading: The cells are loaded with Fluo-4 AM.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of this compound to allow for channel binding.
-
Depolarization and Imaging: T-type calcium channels are activated by membrane depolarization, and the resulting change in Fluo-4 fluorescence is recorded using a fluorescence microscope.
-
Data Analysis: The fluorescence intensity data is analyzed to determine the inhibitory effect of this compound on calcium influx.
Quantitative Data Summary
The inhibitory activity of this compound on T-type calcium channels can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound obtained from Fluorometric Imaging Plate Reader (FLIPR) assays.[1]
| Assay Condition | IC50 (nM) |
| FLIPR Depolarized Assay | 14 |
| FLIPR Hyperpolarized Assay | 590 |
Note: IC50 values can vary depending on the cell type, specific T-type channel subtype expressed, and experimental conditions.
Experimental Protocols
Materials
-
This compound (selective T-type Ca²⁺ channel antagonist)
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Potassium Chloride (KCl)
-
Cells expressing T-type calcium channels (e.g., HEK293 cells stably expressing a CaV3 subtype, or primary neurons)
-
Black-walled, clear-bottom 96-well imaging plates
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation/Emission: ~490/525 nm) and a camera for image acquisition.
Solutions Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Pluronic F-127 (20% w/v): Dissolve Pluronic F-127 in DMSO. Store at room temperature.
-
Loading Buffer: Prepare a working solution of 5 µM Fluo-4 AM in HBSS. To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Depolarization Buffer: Prepare HBSS containing a high concentration of KCl (e.g., 50 mM) to induce membrane depolarization. The final concentration of KCl should be optimized for the specific cell type to elicit a robust and reproducible calcium influx through low-voltage activated channels.
Experimental Procedure
1. Cell Plating:
-
Seed the cells in a black-walled, clear-bottom 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Dye Loading:
-
On the day of the experiment, remove the growth medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Loading Buffer (5 µM Fluo-4 AM in HBSS with Pluronic F-127) to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells two to three times with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
3. This compound Incubation (Dose-Response):
-
Prepare serial dilutions of this compound in HBSS from the 10 mM stock solution to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Remove the HBSS from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
4. Calcium Imaging:
-
Place the plate on the stage of the fluorescence microscope.
-
Set the image acquisition parameters (exposure time, gain, etc.) to obtain a good signal-to-noise ratio without saturating the detector.
-
Begin recording a baseline fluorescence signal for a short period (e.g., 30 seconds).
-
Add an equal volume of the Depolarization Buffer (e.g., 100 µL of 50 mM KCl in HBSS) to each well to stimulate the cells. This can be done manually with a multichannel pipette or using an automated injection system if available.
-
Continue recording the fluorescence intensity for a period sufficient to capture the peak calcium response and its subsequent decay (e.g., 2-5 minutes).
5. Data Analysis:
-
For each well, determine the change in fluorescence intensity over time.
-
Calculate the peak fluorescence response (F_max) after depolarization and subtract the baseline fluorescence (F_min) to get the change in fluorescence (ΔF = F_max - F_min).
-
Normalize the response in the this compound treated wells to the response in the vehicle-treated control wells (100% response).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Visualizations
T-type Calcium Channel Signaling Pathway
Caption: T-type calcium channel gating and inhibition by this compound.
Experimental Workflow for this compound Calcium Imaging Assay
Caption: Workflow for assessing this compound inhibition of calcium influx.
Conclusion
The protocol described in this application note provides a robust framework for characterizing the inhibitory activity of this compound on T-type calcium channels using fluorescence-based calcium imaging. This methodology is suitable for researchers in academic and industrial settings who are interested in studying T-type channel pharmacology and its implications in various physiological and pathological contexts. The provided diagrams and detailed steps will aid in the successful implementation and interpretation of these experiments. Further optimization of specific parameters, such as cell type, this compound concentration range, and depolarization conditions, may be necessary to suit individual experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Intraperitoneal Injection of TTA-Q6 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, which are low-voltage-activated ion channels playing crucial roles in neuronal excitability, pain signaling, and cell proliferation.[1][2][3] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in mice for in vivo studies. The protocol includes information on dosage, vehicle preparation, and administration techniques, along with a summary of relevant quantitative data and a diagram of the putative signaling pathway affected by this compound.
Data Presentation
Quantitative data from preclinical studies involving T-type calcium channel blockers administered intraperitoneally in rodents are summarized below. This information can serve as a starting point for dose-finding studies with this compound.
| Parameter | Value | Species | Compound | Source |
| Dosage | 10 mg/kg | Mouse | Z944 (pan-T-type blocker) | [1] |
| Injection Volume | < 10 mL/kg | Mouse | General Guideline | [1] |
| Needle Gauge | 25-27 G | Mouse | General Guideline | [1] |
Experimental Protocols
Materials
-
This compound (powder)
-
Vehicle components (e.g., Dimethylacetamide (DMA), Polyethylene glycol (PEG) 300, Saline, Dimethyl sulfoxide (B87167) (DMSO), Corn oil)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal balance
-
70% ethanol
Vehicle Preparation
This compound is a hydrophobic compound, requiring a non-aqueous vehicle for solubilization before intraperitoneal administration. Below are several vehicle formulations that can be tested for optimal solubility and tolerability. It is crucial to perform a small-scale solubility test before preparing the final injection solution.
Vehicle Options:
-
Option 1: 10% DMA, 40% PEG 300, 50% Saline
-
Option 2: 5% DMSO, 95% Corn oil
-
Option 3: 10% DMA, 20% Propylene glycol (PG), 40% PEG, 30% Saline
Preparation Steps (Example using Option 1):
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMA by vortexing.
-
Add PEG 300 and vortex until the solution is clear.
-
Add saline to the final volume and vortex thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and further vortexing may be required. The final solution should be clear.
Intraperitoneal Injection Procedure
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. One common method is to scruff the mouse by pinching the loose skin on its neck and back, and securing the tail.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids vital organs such as the bladder and cecum.
-
-
Injection Technique:
-
Wipe the injection site with 70% ethanol.
-
Using a sterile syringe with a 25-27 gauge needle, draw up the calculated volume of the this compound solution.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly depress the plunger to administer the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, including lethargy, abnormal posture, or signs of pain at the injection site.
-
Signaling Pathway
Blockade of T-type calcium channels by this compound is expected to modulate downstream signaling pathways involved in neuronal excitability and apoptosis. In neurons, reduced calcium influx can decrease neuronal firing rates. In other cell types, particularly cancer cells, this blockade can induce endoplasmic reticulum (ER) stress, leading to the activation of the apoptotic cascade.
Caption: Putative signaling pathway of this compound action.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the intraperitoneal injection of this compound in mice.
Caption: General experimental workflow for in vivo this compound studies.
References
TTA-Q6: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
TTA-Q6 Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Storage Condition | Temperature | Duration | Notes | Source |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. | [1] |
| Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage. | [1] |
| Solid Form | -20°C | Up to 2 years | Must be protected from light and moisture. | [3] |
| Transportation | 4-25°C | Up to 3 weeks | For short-term transit of the solid compound. | [3] |
Note: These are general guidelines. It is highly recommended to perform in-house stability studies to determine the optimal storage conditions for your specific formulations and applications.
Protocols for Stability Assessment
While specific degradation pathways for this compound have not been publicly documented, a general approach to stability testing can be adopted based on established pharmaceutical guidelines.[5][6][7][8] The following protocols outline a systematic approach to evaluating the stability of a compound like this compound.
Solution Stability Protocol
This protocol is designed to assess the stability of this compound in a specific solvent or formulation under various environmental conditions.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, ethanol, or an aqueous buffer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Incubators or environmental chambers set to desired temperatures
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for small molecule analysis (e.g., C18)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM).
-
Prepare multiple aliquots from this stock solution for testing under different conditions.
-
-
Stress Conditions:
-
Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C).
-
pH: For aqueous-based formulations, adjust the pH of the solution to acidic, neutral, and alkaline conditions (e.g., pH 3, 7, and 9) and store at a controlled temperature.
-
Light Exposure: Place aliquots in a photostability chamber and expose them to a controlled light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points:
-
Define specific time points for analysis (e.g., 0, 24, 48, 72 hours for short-term studies, and weekly or monthly for long-term studies).
-
-
Analytical Method:
-
At each time point, analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.
-
The mobile phase, flow rate, and detection wavelength should be optimized to achieve good peak shape and resolution.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Freeze-Thaw Stability Protocol
This protocol assesses the stability of this compound solutions when subjected to repeated freezing and thawing cycles.
Procedure:
-
Sample Preparation: Prepare aliquots of the this compound solution as described in the solution stability protocol.
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at a specified temperature (e.g., -20°C or -80°C) for a defined period (e.g., 24 hours).
-
Thaw the samples at room temperature until completely liquefied.
-
This completes one freeze-thaw cycle. Repeat for a predetermined number of cycles (e.g., 3-5 cycles).
-
-
Analysis: After the final thaw, analyze the samples using the established HPLC method and compare the results to a control sample that has not undergone freeze-thaw cycles.
Experimental Workflows
The following diagrams illustrate generalized workflows for stability testing and the logical relationship in a typical stability study design.
Caption: A general workflow for a this compound stability study.
Caption: Factors influencing the degradation of this compound.
Disclaimer: The information provided in these application notes is based on publicly available data from suppliers and general guidelines for pharmaceutical stability testing. Specific quantitative stability data and established degradation pathways for this compound are not available in the public domain. It is imperative for researchers to conduct their own stability studies to validate the storage conditions and shelf-life for their specific formulations and intended use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 3. This compound CAS:910484-28-5 - Ruixibiotech [ruixibiotech.com]
- 4. abmole.com [abmole.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Notes and Protocols: Measuring TTA-Q6 Potency on T-type Calcium Channels using the FLIPR Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-type calcium channels (T-channels), a class of low voltage-activated calcium channels, are integral to a variety of physiological processes, including neuronal excitability, cardiac rhythm, and hormone secretion. Their dysfunction has been implicated in several pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer. This makes them a significant target for therapeutic intervention. TTA-Q6 is a selective antagonist of T-type calcium channels, showing promise in the research of neurological diseases.[1][2]
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput screening platform widely used in drug discovery for monitoring intracellular calcium dynamics.[3] This application note provides a detailed protocol for measuring the potency of this compound on T-type calcium channels using a FLIPR-based calcium flux assay.
Principle of the Assay
The FLIPR assay for T-type calcium channels relies on the use of a cell line stably expressing the target T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3). A critical aspect of assaying T-type channels is their voltage-dependent inactivation. At the typical resting membrane potential of commonly used cell lines like HEK293 (around -25 mV), a significant fraction of T-type channels are in an inactivated state and thus unavailable for opening.[3][4] To circumvent this, the cell line is co-transfected with an inwardly rectifying potassium channel (e.g., Kir2.3), which hyperpolarizes the cell membrane to a more physiological resting potential (around -70 mV). This hyperpolarization removes the inactivation, making the T-type channels available to open upon depolarization.[3][4]
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, or engineered to express a genetically encoded calcium indicator like GCaMP6s. When the cells are depolarized, for instance by the addition of potassium chloride (KCl), the voltage-gated T-type calcium channels open, leading to an influx of extracellular calcium. This influx of calcium binds to the indicator, causing an increase in its fluorescence intensity, which is detected by the FLIPR instrument. The inhibitory effect of this compound is quantified by its ability to reduce this depolarization-induced calcium influx and the subsequent fluorescent signal.
Signaling Pathway
The following diagram illustrates the signaling pathway involved in the FLIPR-based measurement of T-type calcium channel activity and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
TTA-Q6 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
Welcome to the technical support center for TTA-Q6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with this compound solubility in aqueous buffers during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a potent and selective antagonist of T-type calcium channels, making it a valuable tool for neuroscience research, particularly in the study of neurological diseases.[1] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₅ClF₃N₃O |
| Molecular Weight | 405.81 g/mol |
| Appearance | Light yellow solid |
| Primary Target | T-type Ca²⁺ channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What is causing this?
A2: This is a common issue with hydrophobic compounds like this compound. While this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), its aqueous solubility is limited. When the DMSO stock is diluted into an aqueous buffer, the this compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v). However, many cell lines can tolerate up to 0.5% or even 1% DMSO without significant toxic effects. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?
A4: Yes, co-solvents can significantly improve the solubility of hydrophobic compounds. For in vivo studies of this compound, a formulation containing DMSO, PEG300, and Tween-80 has been used. For in vitro applications, similar strategies can be adapted. Co-solvents like polyethylene (B3416737) glycol (e.g., PEG-400) and non-ionic surfactants like Tween® 80 can help to keep this compound in solution.[2]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving solubility problems with this compound in your experiments.
Issue 1: Precipitate Formation Upon Dilution
Cause: The aqueous solubility of this compound has been exceeded.
Solutions:
-
Optimize DMSO Stock Concentration: Prepare a higher concentration stock solution in DMSO. This allows for a smaller volume of the stock to be added to the aqueous buffer, thereby keeping the final DMSO concentration low while achieving the desired working concentration of this compound.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from precipitating.
-
Vortexing During Dilution: Add the this compound DMSO stock to the aqueous buffer while vortexing the buffer. This rapid mixing can help to prevent localized high concentrations of the compound that can lead to precipitation.
-
Incorporate Co-solvents: The use of co-solvents is a highly effective method to increase the aqueous solubility of hydrophobic compounds.
Experimental Protocol: Preparing this compound Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments. Optimization may be required for your specific experimental conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Polyethylene glycol 400 (PEG-400)
-
Tween® 80 (Polysorbate 80)
-
Your desired aqueous buffer (e.g., PBS, HBSS, cell culture medium), pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in pure DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
-
Prepare an Intermediate Solution with Co-solvents (Optional but Recommended):
-
In a separate tube, prepare a mixture of your aqueous buffer and co-solvents. A common starting point is a solution containing 1-5% PEG-400 and 0.1-1% Tween® 80 in your final desired volume of aqueous buffer.
-
Add the calculated volume of your this compound DMSO stock to this co-solvent/buffer mixture while vortexing.
-
-
Prepare the Final Working Solution:
-
Add the intermediate solution (or the DMSO stock directly if not using co-solvents) to your pre-warmed aqueous buffer to achieve the final desired this compound concentration.
-
Crucially, add the this compound solution to the buffer, not the other way around.
-
Vortex immediately and vigorously to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit has likely been exceeded.
-
Workflow for Preparing this compound Working Solution:
Issue 2: Potential Compound Aggregation
Cause: Small molecules, particularly hydrophobic ones, can self-associate in aqueous solutions to form aggregates. These aggregates can lead to non-specific effects and experimental artifacts.
Detection and Mitigation:
-
Visual Inspection: While not always obvious, high levels of aggregation can sometimes be detected by observing a slight cloudiness or Tyndall effect (light scattering) in the solution.
-
Dynamic Light Scattering (DLS): DLS is a technique that can be used to detect the presence of small aggregates in a solution.[3][4]
-
Detergent Controls: Including a low concentration of a non-ionic detergent, such as 0.01% Triton™ X-100, in a control experiment can help to determine if the observed effects of this compound are due to aggregation. Aggregates are often dispersed by detergents, leading to a loss of the non-specific activity.[5]
-
Centrifugation: Before adding the this compound working solution to your cells, centrifuge it at high speed (e.g., >14,000 x g) for 10-20 minutes. If aggregates are present, they may pellet at the bottom of the tube. Carefully collect the supernatant to use in your experiment.
This compound Mechanism of Action: T-type Calcium Channel Blockade
This compound exerts its effects by blocking T-type calcium channels. These channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane. The influx of Ca²⁺ through these channels contributes to various cellular processes, including neuronal firing, hormone secretion, and cell proliferation.[6][7][8] By blocking these channels, this compound can modulate these downstream signaling pathways.
Signaling Pathway of T-type Calcium Channels:
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table summarizes the known solubility information and recommended solvent concentrations for in vitro assays.
| Solvent/System | Solubility/Recommended Concentration | Notes |
| DMSO | Highly soluble (e.g., 125 mg/mL) | Recommended for preparing concentrated stock solutions. |
| Aqueous Buffer (e.g., PBS, cell media) | Low | Prone to precipitation upon direct high dilution from DMSO stock. |
| Final DMSO in Cell Culture | ≤ 0.1% (v/v) (ideal) to < 1% (v/v) (tolerable for many cell lines) | Always perform a vehicle control to assess solvent effects on your specific cell line.[3] |
| Co-solvents for In Vitro Use | PEG-400 (e.g., 1-5%), Tween® 80 (e.g., 0.1-1%) | Can be used to improve aqueous solubility and prevent precipitation. |
Disclaimer: The information provided in this technical support guide is for research purposes only. The experimental protocols are intended as general guidelines and may require optimization for your specific application. Always consult the product's safety data sheet (SDS) before handling.
References
- 1. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-type Ca2+ channels and pharmacological blockade: potential pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TTA-Q6 Concentration for Patch Clamp Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TTA-Q6 in patch clamp electrophysiology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of T-type calcium channels.[1][2] These channels are low-voltage activated (LVA) ion channels that play a role in shaping neuronal excitability and pacemaking.[2] T-type calcium channels are involved in various physiological processes, including neuronal firing, nociception, and smooth muscle contraction.[2]
Q2: What is the recommended starting concentration for this compound in patch clamp experiments?
Based on studies with structurally related and potent T-type channel blockers like TTA-P2 and TTA-A2, a starting concentration range of 100 nM to 1 µM is recommended for initial patch clamp experiments. The IC50 for TTA-P2 has been reported to be as low as 22 nM in thalamocortical neurons and 100 nM in dorsal root ganglion neurons.[3][4] Complete block of T-type currents is often observed at concentrations between 1 µM and 3 µM.[3] However, the optimal concentration will be cell-type dependent and should be determined empirically through a dose-response curve.
Q3: How should I prepare a stock solution of this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in 100% DMSO. This stock solution can then be stored at -20°C for short-term use or -80°C for long-term storage. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: What is a vehicle control and why is it crucial for this compound experiments?
A vehicle control is a crucial component of your experiment where the cells are exposed to the same concentration of the solvent (in this case, DMSO) used to dissolve this compound, but without the drug itself. This is essential to differentiate the effects of this compound from any potential off-target effects of the solvent. The final concentration of DMSO in your recording solution should be kept as low as possible, ideally below 0.1%, to minimize its effects on ion channel function and cell health.
Quantitative Data Summary
The following table summarizes key quantitative data for TTA-P2 and TTA-A2, potent T-type calcium channel blockers structurally related to this compound, from patch clamp studies. This data can serve as a guide for designing experiments with this compound.
| Compound | Cell Type | IC50 | Effective Concentration for Full Blockade | Reference |
| TTA-P2 | Thalamocortical Neurons | 22 nM | 1 - 3 µM | [3] |
| TTA-P2 | Dorsal Root Ganglion (DRG) Neurons | 100 nM | Not explicitly stated, but significant block at 100 nM | [4] |
| TTA-A2 | Spinal Cord Lamina II Neurons | 13.9 µM | Near complete block at 40 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
Prepare Final Working Solution: Dilute the stock or intermediate solution into the external recording solution to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all experimental conditions and the vehicle control (e.g., 0.1%).
Protocol 2: Whole-Cell Patch Clamp Recording with this compound Application
-
Cell Preparation: Prepare your cells for patch clamp recording as per your standard laboratory protocol.
-
Establish Whole-Cell Configuration: Obtain a stable whole-cell recording with a gigaohm seal.
-
Baseline Recording: Record baseline T-type currents in the absence of this compound. Perfuse the cell with the external solution containing the vehicle (e.g., 0.1% DMSO) to establish a stable baseline and control for any solvent effects.
-
This compound Application: Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Record T-type Currents: Continuously monitor the T-type current until a steady-state block is achieved. The time to reach steady-state may vary depending on the concentration and cell type.
-
Washout: To test for reversibility, switch the perfusion back to the this compound-free external solution (containing vehicle). Monitor the recovery of the T-type current.
-
Data Analysis: Measure the peak amplitude of the T-type current before, during, and after this compound application. Normalize the current amplitude during this compound application to the baseline current to determine the percentage of block.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No effect or weak inhibition of T-type current | This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type. Start with a concentration range of 100 nM to 1 µM and increase as needed. |
| Degradation of this compound. | Ensure proper storage of the stock solution (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions on the day of the experiment. | |
| Incorrect identification of T-type currents. | Confirm the presence and characteristics of T-type currents in your cells using specific voltage protocols (e.g., holding at a hyperpolarized potential to remove inactivation). | |
| Precipitation of this compound in the perfusion system | Poor solubility in the external solution. | Although this compound is soluble in DMSO, it is a hydrophobic compound. Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation occurs, try slightly increasing the DMSO concentration in your final working solution, ensuring it remains at a non-toxic level for your cells. Consider using a carrier protein like bovine serum albumin (BSA) in your external solution to improve solubility. |
| Interaction with tubing material. | Use tubing material that is compatible with hydrophobic compounds, such as Teflon or PEEK, to minimize adsorption. | |
| Slow onset of block or slow washout | Hydrophobic nature of this compound. | Hydrophobic compounds can accumulate in the cell membrane and within the perfusion system, leading to slow kinetics. Allow for longer perfusion times to reach steady-state block and for complete washout. |
| Inadequate perfusion rate. | Ensure your perfusion system has an adequate flow rate to allow for rapid solution exchange around the cell. | |
| Changes in seal resistance or cell health upon drug application | High concentration of DMSO. | Keep the final DMSO concentration in your recording solution as low as possible (ideally ≤ 0.1%). Perform a vehicle control experiment to assess the effect of DMSO alone on your cells. |
| Off-target effects of this compound at high concentrations. | If you are using high micromolar concentrations, consider the possibility of off-target effects. Try to use the lowest effective concentration of this compound. |
Visualizations
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
Technical Support Center: Minimizing TTA-Q6 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of TTA-Q6 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in culture media?
This compound is a selective T-type Ca2+ channel antagonist used in neurological disease research.[1][2] Like many small molecule compounds, it is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the media, it can "crash out" or precipitate if its concentration exceeds its solubility limit.[3][4]
Q2: My this compound precipitated immediately after I added it to the culture medium. What happened?
Immediate precipitation is a common issue that typically occurs when the final concentration of this compound in the media is too high for it to remain dissolved.[3][5] This can also be caused by a rapid change in solvent polarity when a concentrated DMSO stock is added directly to the aqueous media.[3][6]
Q3: I observed this compound precipitation after incubating my culture for some time. Why did this happen?
Delayed precipitation can be caused by several factors within the incubator environment:[3][5]
-
Temperature Shifts: Changes in temperature between the benchtop and the 37°C incubator can affect the solubility of this compound.[5]
-
pH Changes: The CO2 environment in an incubator can alter the pH of the culture medium, which can in turn affect the solubility of pH-sensitive compounds.[5]
-
Interactions with Media Components: Over time, this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[3][5][7]
-
Evaporation: Evaporation of media during long-term cultures can increase the concentration of this compound, leading to precipitation.[3]
Q4: What is the recommended solvent and maximum DMSO concentration for this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, up to 125 mg/mL.[1][2] To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[3][5] It is always advisable to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Table 1: Troubleshooting Immediate Precipitation of this compound
| Observation | Potential Cause | Recommended Solution |
| A precipitate forms immediately upon adding the this compound stock solution to the culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium.[3][5] | - Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration. |
| Rapid dilution and solvent exchange from DMSO to the aqueous medium.[3] | - Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media.[3][5] - Add the this compound stock solution dropwise while gently vortexing the media. | |
| The culture medium is at a low temperature, reducing this compound solubility. | - Always use pre-warmed (37°C) cell culture media for dilutions.[3][5] |
Table 2: Troubleshooting Delayed Precipitation of this compound
| Observation | Potential Cause | Recommended Solution |
| The culture medium with this compound appears clear initially but becomes cloudy or forms a precipitate after incubation. | Temperature fluctuations affecting solubility.[5] | - Pre-warm the cell culture media to 37°C before adding this compound.[5] - Minimize the time culture vessels are outside the incubator. |
| Changes in media pH due to the incubator's CO2 environment.[5] | - Ensure the incubator's CO2 level is properly calibrated. - For short-term experiments, consider using a medium buffered with HEPES.[8] | |
| Interaction of this compound with components in the culture medium over time.[3][5][7] | - Test the solubility of this compound in different basal media formulations. | |
| Evaporation of media in long-term cultures, leading to increased this compound concentration.[3] | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If needed, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Dilution of this compound into Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.[5]
-
Thaw Stock Solution: Thaw a single aliquot of your this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize rapid solvent exchange, first, prepare an intermediate dilution of your this compound stock in pre-warmed media.
-
Final Dilution: Add the this compound stock solution (or the intermediate dilution) to the pre-warmed culture medium dropwise while gently swirling the medium.
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for diluting this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. adl.usm.my [adl.usm.my]
Technical Support Center: TTA-Q6 Vehicle Selection for In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate vehicles for the in vivo administration of TTA-Q6, a selective T-type Ca2+ channel antagonist. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical for in vivo studies?
A1: this compound is a selective antagonist of T-type Ca2+ channels, often investigated for its potential in neurological diseases.[1] Like many small molecule drug candidates, this compound is hydrophobic, meaning it has poor solubility in water.[2][3][4] Proper vehicle selection is therefore crucial to ensure that the compound is adequately dissolved or suspended, allowing for accurate and consistent dosing, maximizing systemic exposure, and ultimately obtaining reliable and reproducible results in preclinical animal studies.[5][6][7]
Q2: What are the most common administration routes for this compound in animal studies?
A2: The most common routes for administering compounds like this compound in preclinical research are oral gavage and intravenous (IV) injection. The choice of route depends on the specific aims of the experiment, such as studying oral bioavailability versus direct systemic effects.
Q3: What are some recommended starting formulations for this compound?
A3: Based on available information, here are two starting formulations that have been suggested for this compound to achieve a clear solution at a concentration of at least 2.08 mg/mL.[1]
-
For Intravenous or Oral Administration: A formulation using a combination of solvents and surfactants.[1]
-
For Oral Administration (if a longer dosing period is anticipated): A simpler formulation using oil.[1]
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Q4: What are the key factors to consider when selecting a vehicle?
A4: Several factors must be considered to select an appropriate vehicle:
-
Solubility of this compound: The primary goal is to find a vehicle or a combination of excipients that can dissolve or uniformly suspend this compound at the desired concentration.
-
Route of Administration: The acceptable excipients and their concentrations vary significantly between oral and intravenous routes. IV formulations must be sterile and have a pH close to physiological levels to avoid irritation and other adverse effects.[8][9][10]
-
Toxicity of the Vehicle: The chosen vehicle and its components should be well-tolerated by the animal species at the administered volume and concentration. It's important to be aware of the potential for excipients to cause adverse effects that could confound experimental results.[2][3]
-
Compatibility and Stability: this compound should be chemically stable in the chosen vehicle for the duration of the study. Stability studies, especially for solutions stored over time, are recommended.[11][12][13]
-
Impact on Pharmacokinetics (PK): The vehicle itself can influence the absorption, distribution, metabolism, and excretion (ADME) of this compound. For example, some excipients can enhance absorption or alter metabolic pathways.[14]
Vehicle Formulation and Properties
The selection of a suitable vehicle is paramount for the successful in vivo administration of hydrophobic compounds like this compound. The following tables summarize common excipients and provide example formulations.
Table 1: Common Excipients for In Vivo Formulation of Hydrophobic Compounds
| Excipient Class | Example(s) | Primary Use | Route(s) of Administration | Key Considerations |
| Co-solvents | DMSO, PEG 300, PEG 400, Propylene Glycol, Ethanol | To increase the solubility of the compound. | Oral, Intravenous (with caution and dilution) | Can cause hemolysis and irritation at high concentrations for IV use.[10][15] |
| Surfactants | Tween 80, Kolliphor® RH40, Poloxamer 407 | To improve wetting and solubilization by forming micelles. | Oral, Intravenous | Can affect cell membranes and drug transport.[5] |
| Oils | Corn oil, Sesame oil, Miglyol® 812 | As a vehicle for lipophilic compounds. | Oral, Intramuscular, Subcutaneous | Not suitable for intravenous administration.[16] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To enhance solubility by forming inclusion complexes. | Oral, Intravenous | High concentrations can cause renal toxicity.[17] |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC) | To create uniform suspensions for insoluble compounds. | Oral | Not suitable for intravenous administration. |
Table 2: Example Formulations for this compound
| Formulation Component | Formulation 1 (for IV or Oral) | Formulation 2 (for Oral) |
| This compound Stock | 20.8 mg/mL in DMSO | 20.8 mg/mL in DMSO |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline (0.9% NaCl) | 45% | - |
| Corn Oil | - | 90% |
| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Appearance | Clear Solution | Clear Solution |
| Note | - | Recommended if the continuous dosing period exceeds half a month.[1] |
| Source: Adapted from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Multi-Component Vehicle (for IV or Oral Administration)
This protocol yields a clear solution of this compound at a concentration of at least 2.08 mg/mL.[1]
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL. Gentle warming or sonication may be required to fully dissolve the compound.
-
Mixing the Vehicle Components:
-
In a sterile container, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound stock solution (20.8 mg/mL in DMSO) and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL. Mix thoroughly.
-
-
Final Product: The resulting solution should be clear. If precipitation is observed, gentle warming may help, but if it persists, the formulation may not be suitable at that concentration.
Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle (for Oral Administration)
This protocol also yields a clear solution of at least 2.08 mg/mL and is suggested for longer-term studies.[1]
-
Prepare a Stock Solution: As in Protocol 1, dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.
-
Mixing:
-
In a sterile container, add 900 µL of corn oil.
-
Add 100 µL of the this compound stock solution (20.8 mg/mL in DMSO) to the corn oil.
-
Mix thoroughly until a clear, homogeneous solution is obtained. Sonication may aid in mixing.
-
-
Final Product: The final solution should be clear.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or upon standing.
-
Possible Cause: The solubility limit of this compound in the chosen vehicle has been exceeded.
-
Troubleshooting Steps:
-
Re-dissolve: Try gentle warming or brief sonication to see if the precipitate re-dissolves.
-
Adjust Vehicle Composition:
-
Increase the percentage of the co-solvent (e.g., DMSO, PEG300) in the formulation.
-
Increase the concentration of the surfactant (e.g., Tween 80).
-
-
Lower the Drug Concentration: If a higher concentration of excipients is not feasible or desirable, the concentration of this compound may need to be lowered.
-
pH Adjustment: For some compounds, adjusting the pH of the aqueous component can improve solubility. However, for intravenous administration, the pH must remain within a physiologically tolerable range (typically pH 3-9 for unbuffered solutions).[10]
-
Issue 2: The formulation is too viscous for injection.
-
Possible Cause: High concentrations of excipients like PEG or suspending agents can increase viscosity.
-
Troubleshooting Steps:
-
Decrease Viscosity-Inducing Agent: Reduce the concentration of the high-viscosity component.
-
Change Excipient: Consider using a less viscous co-solvent.
-
Warm the Formulation: Gently warming the solution before administration can temporarily reduce its viscosity.
-
Use a Larger Gauge Needle: Ensure the needle is not too small for the viscosity of the formulation.
-
Issue 3: Adverse effects are observed in the animals after administration (e.g., irritation, lethargy).
-
Possible Cause: The vehicle itself may be causing toxicity or irritation.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a group of animals that receives the vehicle alone to distinguish between vehicle effects and compound effects.
-
Reduce Excipient Concentration: High concentrations of DMSO or surfactants can be toxic. Try to use the minimum concentration necessary to keep this compound in solution.
-
Change the Vehicle: If a particular excipient is suspected of causing toxicity, explore alternative formulations.
-
For IV Injections: Ensure the pH and osmolality of the formulation are as close to physiological levels as possible to minimize venous irritation.[8][9][10] Precipitation of the drug in the bloodstream upon injection can also cause severe adverse events.[18][19][20][21]
-
Issue 4: Inconsistent or low bioavailability is observed in pharmacokinetic studies.
-
Possible Cause: Poor absorption from the administration site or rapid metabolism.
-
Troubleshooting Steps:
-
Optimize Oral Formulation:
-
For oral gavage, ensure the compound is fully dissolved. Using a lipid-based formulation or a self-emulsifying drug delivery system (SEDDS) can sometimes improve oral absorption of hydrophobic compounds.[14][16][22]
-
Particle size reduction (micronization or nanosuspension) can increase the dissolution rate for suspensions.[2][8]
-
-
Consider Alternative Routes: If oral bioavailability remains low, consider intraperitoneal or subcutaneous administration, though these also have specific formulation requirements.
-
Evaluate Excipient Effects: Some excipients can inhibit or induce metabolic enzymes or transporters, affecting the drug's pharmacokinetic profile.[14]
-
Visualizations
Caption: Workflow for selecting a suitable in vivo vehicle for this compound.
Caption: Mechanism of action of this compound as a T-type calcium channel antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. db-thueringen.de [db-thueringen.de]
- 11. Use of Factorial Designs to Reduce Stability Studies for Parenteral Drug Products: Determination of Factor Effects via Accelerated Stability Data Analysis [mdpi.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Stability Studies of Solid Dosage Forms [ouci.dntb.gov.ua]
- 14. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 21. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Addressing TTA-Q6 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results when working with TTA-Q6, a selective T-type Ca2+ channel antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of T-type Ca2+ channels.[1][2][3] Its primary mechanism is to block the influx of calcium ions through these specific channels, which are involved in various physiological processes, particularly in the nervous system.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For long-term storage of the solid powder, -20°C for up to 12 months or 4°C for 6 months is recommended.[2] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Repeated freeze-thaw cycles should be avoided to prevent degradation.[4]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO, with a reported solubility of 10 mM or 120 mg/mL.[2][3] For in vivo studies, specific formulation protocols are available, such as using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1]
Q4: Is there an isomer of this compound I should be aware of?
Yes, a compound referred to as "this compound(isomer)" exists.[5] The presence of isomers can be a significant source of variability in experimental results. It is crucial to ensure the correct and consistent use of the desired isomer for your experiments.
Q5: Could I be using a different compound also abbreviated as "TTA"?
Yes, this is a potential source of significant error. "TTA" is also a common abbreviation for tetracycline-controlled transactivator (tTA), a component of inducible gene expression systems, and tetradecylthioacetic acid, a modified fatty acid.[6][7][8] It is imperative to verify the full chemical name and CAS number (910484-28-5 for this compound) of the compound you are using.[2][3]
Troubleshooting Guide for Experimental Variability
Variability in experimental outcomes with this compound can arise from several factors, ranging from reagent handling to assay conditions. This guide provides a structured approach to identifying and mitigating these issues.
Reagent-Related Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Potency | Improper storage leading to degradation. | Adhere strictly to recommended storage conditions (-20°C or -80°C).[1][2] Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
| Use of this compound isomer. | Confirm the isomeric identity of your compound with the supplier.[5] | |
| Confusion with other "TTA" compounds. | Verify the CAS number (910484-28-5) and full chemical name of your reagent.[2][3] | |
| Precipitation in Media | Poor solubility in aqueous solutions. | Prepare stock solutions in 100% DMSO.[2][3] When diluting into aqueous assay buffers, ensure the final DMSO concentration is compatible with your cell system and does not exceed recommended limits (typically <0.5%). |
Assay-Related Issues
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or fill them with sterile buffer or media to create a humidity barrier. | |
| Inadequate mixing of this compound. | Gently mix the plate after adding the compound to ensure even distribution. | |
| Variable Cell Response | Inconsistent cell culture conditions. | Maintain consistent cell passage number, confluency, media composition, and incubator conditions (temperature, CO2, humidity).[9][10][11] |
| Cell line heterogeneity. | If possible, use a clonal cell line or periodically perform single-cell sorting to maintain a homogenous population. | |
| Fluctuation in assay temperature. | Ensure all reagents and plates are equilibrated to the assay temperature before starting the experiment.[4] | |
| Unexpected Results | Incorrect filter settings on plate reader. | Verify that the excitation and emission wavelengths on the plate reader are correct for the fluorescent dye used in your assay.[4] |
| Interference from other compounds. | Be aware of potential interactions if this compound is used in combination with other drugs.[7] |
Quantitative Data Summary
| Parameter | Value | Assay Condition |
| IC50 | 14 nM | FLIPR depolarized assay[1][2] |
| IC50 | 590 nM | FLIPR hyperpolarized assay[1][2] |
Experimental Protocols
Key Experiment: Calcium Flux Assay using a FLIPR Instrument
This protocol provides a general workflow for measuring the inhibitory effect of this compound on T-type Ca2+ channels in a cell line endogenously or recombinantly expressing these channels.
-
Cell Plating:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a predetermined optimal density.
-
Incubate the plates for 24-48 hours to allow for cell adherence and recovery.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to generate a concentration-response curve. Ensure the final DMSO concentration in all wells is constant and non-toxic to the cells.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
This compound Incubation:
-
After dye loading, gently wash the cells with assay buffer.
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate for a predetermined time to allow the compound to interact with the channels.
-
-
FLIPR Assay:
-
Place the cell plate into the FLIPR instrument.
-
Prepare a plate containing a stimulating agent that activates T-type Ca2+ channels.
-
Initiate the FLIPR run, which will measure baseline fluorescence, add the stimulating agent, and then continuously record the change in fluorescence over time, which corresponds to calcium influx.
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak response or the area under the curve.
-
Normalize the data to vehicle (DMSO) controls.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probing tau citrullination in Alzheimer’s disease brains and mouse models of tauopathy | springermedizin.de [springermedizin.de]
- 7. Synergistic actions of tetradecylthioacetic acid (TTA) and dexamethasone on induction of the peroxisomal beta-oxidation and on growth inhibition of Morris hepatoma cells. Both effects are counteracted by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing tTA Transgenic Rats for Inducible and Reversible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of cell type and culture media on Interleukin-6 secretion in response to environmental particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Culture Environment | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: TTA-Q6 Cytotoxicity Assessment in Neuronal Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of the novel compound TTA-Q6 in neuronal cell lines. The following information addresses common questions and troubleshooting scenarios encountered during in vitro neurotoxicity screening.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound induced cytotoxicity in neuronal cultures?
A1: Initial indicators of cytotoxicity can be subtle and may include morphological changes such as neurite blebbing, retraction, or fragmentation.[1] You may also observe a reduction in cell density, decreased adherence to the culture substrate, or an increase in floating cells and debris in the medium.[1] A decline in metabolic activity, measurable by assays like the MTT assay, is also an early sign.[1]
Q2: Which basic cytotoxicity assays are recommended for screening this compound in neuronal cell lines?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. Commonly used assays include:
-
MTT Assay: Measures mitochondrial reductase activity, indicating cell viability.[1]
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, indicating cell death.[2]
-
ATP Assay: Measures intracellular ATP levels, reflecting the number of metabolically active, viable cells.[2]
-
Live/Dead Viability/Cytotoxicity Assay: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visually differentiate live and dead cells.[2]
Q3: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?
A3: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific neuronal cell line.[1] For DMSO, this is typically less than 0.1%.[1] It is crucial to run a vehicle control group to differentiate between the effects of this compound and the solvent.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: To determine the mode of cell death, you can use specific assays. For apoptosis, you can measure the activity of caspases (e.g., using a caspase-3 assay) or detect the externalization of phosphatidylserine (B164497) using an Annexin V assay.[1][2] Necrosis is often characterized by significant LDH release and can be observed using dyes that stain cells with compromised membranes.[2][3][4]
Q5: What are some general strategies to mitigate potential cytotoxicity of a novel compound like this compound in primary neuron cultures?
A5: If cytotoxicity is observed, consider co-treatment with neuroprotective agents like antioxidants or caspase inhibitors to counteract common pathways of cellular stress and apoptosis.[1] Additionally, performing a dose-response curve is essential to identify a non-toxic concentration range for your experiments.[1]
Troubleshooting Guides
Problem 1: High background signal in my absorbance-based cytotoxicity assay (e.g., MTT, LDH).
| Possible Cause | Solution |
| High cell density | Repeat the experiment with varying cell counts to determine the optimal cell number for the assay.[5] |
| Excessive pipetting force | Handle the cell suspension gently during plating to avoid premature cell lysis.[5] |
| Medium components interfering with the assay | Test individual medium components and consider reducing the concentration of any interfering substances.[5] |
| Contamination | Visually inspect cultures for signs of microbial contamination. If present, discard the cultures and start with a fresh batch of cells. |
Problem 2: Inconsistent results between different cytotoxicity assays.
| Possible Cause | Solution |
| Different mechanisms of cell death | This compound may induce different cell death pathways at varying concentrations or time points. Utilize multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis markers) to get a clearer picture.[3][4] |
| Incorrect timing of the assay | Conduct a time-course experiment to determine the optimal endpoint for observing the cytotoxic effects of this compound.[1] |
| Assay-specific artifacts | Be aware of the limitations of each assay. For example, some compounds can interfere with the MTT reagent. Cross-validate findings with a different assay method. |
Problem 3: Morphological changes observed, but no significant cell death detected by LDH or Live/Dead assays.
| Possible Cause | Solution |
| Early stages of cytotoxicity | The observed morphological changes might be early signs of stress that have not yet led to widespread cell death. Consider earlier time points for your assays or use more sensitive markers of cellular stress, such as oxidative stress reporters. |
| Non-lethal effects | This compound might be affecting neuronal function or morphology without causing immediate cell death. Investigate other endpoints such as neurite outgrowth, synapse number, or activation of specific signaling pathways.[2] |
| Induction of senescence | The compound might be inducing a state of cellular senescence rather than acute death. Assays for senescence markers like beta-galactosidase activity could be informative. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Plate neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 25,000-50,000 cells/well) and allow them to adhere and mature for an appropriate period (e.g., 24-48 hours for cell lines, or at least 7 days for primary neurons).[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle controls (medium with the same concentration of solvent used to dissolve this compound) and untreated controls.[5]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[1]
-
Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.[1]
-
Supernatant Collection: After the treatment period, carefully collect an aliquot of the culture supernatant from each well.[1]
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time (usually 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the maximum LDH release control, after correcting for background LDH release from untreated cells.
Data Presentation
Table 1: Summary of this compound Cytotoxicity in SH-SY5Y Cells (24h Treatment)
| This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 98 ± 4.8 | 1.5 ± 1.8 |
| 10 | 85 ± 6.1 | 12.3 ± 3.5 |
| 50 | 52 ± 7.3 | 45.8 ± 5.9 |
| 100 | 21 ± 4.5 | 78.2 ± 6.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Different Cytotoxicity Assays
| Assay | Principle | Readout | Advantages | Disadvantages |
| MTT | Measures metabolic activity of viable cells[1] | Colorimetric (Absorbance) | Simple, inexpensive, high-throughput | Can be affected by changes in metabolic rate, compound interference |
| LDH | Measures release of LDH from damaged cells[2] | Colorimetric (Absorbance) | Simple, reliable for membrane damage | Less sensitive for early-stage apoptosis |
| ATP | Quantifies ATP in viable cells[2] | Luminescence | Highly sensitive, fast | Requires a luminometer, can be affected by metabolic changes |
| Live/Dead | Differentiates live and dead cells by fluorescence[2] | Fluorescence Microscopy/Plate Reader | Provides visual confirmation, can be multiplexed | Requires a fluorescence microscope or plate reader |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for initial cytotoxicity findings.
Caption: Potential signaling pathways in this compound induced neurotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. neuroproof.com [neuroproof.com]
- 3. mdpi.com [mdpi.com]
- 4. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Ensuring the Integrity of TTA-Q6 in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing TTA-Q6 in long-term experimental settings. This resource provides essential guidance on preventing the degradation of this compound, ensuring the reliability and reproducibility of your results. The following information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: Specific public data on the degradation pathways of this compound is limited. The recommendations provided are based on general principles of small molecule inhibitor stability and best practices for handling compounds with similar structural motifs (quinolone derivatives, trifluoromethyl and chloro-substituted aromatic groups).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Like many small molecule inhibitors, this compound is susceptible to degradation from various environmental factors. Key contributors to instability include:
-
Hydrolysis: The chemical breakdown of the molecule due to reaction with water. The rate of hydrolysis can be significantly influenced by pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce chemical changes in the molecule's structure.
-
Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
-
Oxidation: Reaction with oxygen, which can be present in solvents and the experimental environment, can lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is the first line of defense against degradation. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Storage Container | Additional Precautions |
| Solid (Powder) | -20°C or -80°C | Up to several years (refer to manufacturer's certificate of analysis) | Tightly sealed, light-protecting vial | Store in a desiccator to minimize moisture exposure. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Amber glass or polypropylene (B1209903) vials | Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas (argon or nitrogen) before sealing. |
| Working Solution (Aqueous) | Prepared fresh for each experiment | Use immediately | Low-protein-binding tubes | Avoid storing aqueous solutions for extended periods. |
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
A3: Yes, inconsistent results are a common sign of compound instability. If you observe a loss of potency or variable effects between experiments, it is crucial to assess the stability of your this compound solutions. Degradation products may be inactive or could even have off-target effects, leading to unreliable data.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential this compound degradation issues.
Issue 1: Loss of this compound Activity in a Long-Term Cell Culture Experiment
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol is provided below.
-
Replenish this compound: If significant degradation is observed, consider partial or complete media changes with freshly prepared this compound at regular intervals.
-
Use a More Stable Analog (if available): Investigate if more stable analogs of this compound have been developed.
-
Issue 2: Precipitation is Observed When Diluting DMSO Stock Solution into Aqueous Buffer
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to avoid solvent-induced precipitation.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the buffer pH, ensuring it remains compatible with your experimental system.
-
Use of Solubilizing Agents: For in vitro assays, consider the use of excipients like cyclodextrins to improve aqueous solubility. However, their effects on the biological system must be validated.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol is designed to identify the potential degradation pathways of this compound under stressed conditions.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile (B52724), and methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC or LC-MS system with a C18 column
2. Procedure:
- Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
- Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
- Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC or LC-MS. Compare the chromatograms to identify degradation products and quantify the remaining this compound.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
1. Materials:
- This compound DMSO stock solution
- Cell culture medium (with and without serum)
- Incubator (37°C, 5% CO₂)
- HPLC or LC-MS system
2. Procedure:
- Prepare Working Solution: Spike the cell culture medium with this compound to the final working concentration.
- Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate at 37°C.
- Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately freeze it at -80°C to stop further degradation.
- Sample Preparation: Before analysis, thaw the samples and precipitate any proteins by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the precipitate.
- Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound at each time point.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Stress Condition | Potential Outcome | Mitigation Strategy |
| Hydrolysis | Acidic or basic pH | Cleavage of labile functional groups | Maintain solution pH near neutral; use freshly prepared aqueous solutions. |
| Oxidation | Exposure to oxygen, presence of peroxides | Modification of electron-rich moieties | Purge stock solutions with inert gas; use high-purity solvents. |
| Photodegradation | Exposure to UV or ambient light | Isomerization or cleavage of bonds | Store in amber vials or protect from light; work in a shaded environment. |
| Thermal Degradation | High temperatures | Increased rate of all degradation pathways | Store at recommended low temperatures; avoid prolonged exposure to elevated temperatures. |
Visualizations
Caption: T-type calcium channel signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: TTA-Q6 In Vitro Assays
Welcome to the technical support center for TTA-Q6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro assays involving this compound, with a specific focus on addressing potential nonspecific binding issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist for T-type calcium channels.[1][2][3] It is often used in neurological disease research.[1][3]
Q2: What are the known IC50 values for this compound?
In a FLIPR (Fluorometric Imaging Plate Reader) assay, this compound has an IC50 of 14 nM in a depolarized assay and 590 nM in a hyperpolarized assay.[1][2]
Q3: What are the common in vitro assays used to characterize this compound activity?
Common in vitro assays include fluorescence-based assays (e.g., FLIPR), patch-clamp electrophysiology, and binding assays such as fluorescence polarization (FP) and surface plasmon resonance (SPR) to determine its affinity and kinetics for T-type calcium channels.
Q4: What is nonspecific binding and why is it a concern with this compound?
Nonspecific binding refers to the interaction of this compound with unintended targets or surfaces in an assay, such as plasticware or other proteins in the assay buffer.[4][5] This can lead to inaccurate measurements of its potency and efficacy, resulting in false positives or negatives.[5][6] While specific data on this compound nonspecific binding is not extensively published, its physicochemical properties could contribute to such interactions in certain assay systems.
Q5: How can I identify if nonspecific binding of this compound is occurring in my assay?
Signs of nonspecific binding can include high background signals, poor saturation in binding curves, and a discrepancy between results obtained from different assay formats.[5][7] A common indicator in fluorescence polarization assays is the lack of a stable plateau in the binding curve even at high concentrations of the binding partner.[7]
Troubleshooting Guides
Issue 1: High Background Signal in a Fluorescence-Based Assay
Symptoms: The fluorescence intensity in control wells (without the target protein) is unexpectedly high, reducing the assay window.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| This compound autofluorescence: | Run a control experiment to measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, consider using a different fluorescent probe with a spectral profile that does not overlap with this compound. |
| Nonspecific binding to plasticware: | This compound may be adsorbing to the surfaces of the microplate.[4] Switch to low-binding microplates.[8][9] Including a low concentration of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in the assay buffer can also help mitigate this.[10] |
| Interaction with assay components: | This compound might be interacting with other components in your buffer (e.g., BSA). Test different blocking proteins like casein or bovine gamma globulin (BGG) which may have lower affinity for your compound.[8][11] |
Issue 2: Inconsistent IC50 Values for this compound Across Different Assays
Symptoms: You observe a significant difference in the calculated IC50 of this compound when comparing results from a cell-based assay and a fluorescence polarization (FP) binding assay.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Nonspecific binding in the FP assay: | Small molecules can bind to the fluorescent probe or other assay components, leading to an artifactual signal. To test for this, perform a counterscreen where this compound is incubated with the fluorescent probe in the absence of the target protein. A change in polarization would indicate nonspecific binding. |
| Cellular factors in the cell-based assay: | In a cellular context, factors such as membrane partitioning, efflux by transporters, or metabolism of this compound can influence its apparent potency. Consider using a simpler, purified protein system to confirm direct target engagement. |
| Different assay conditions: | Buffer composition, pH, and temperature can all affect binding interactions. Ensure that these parameters are as consistent as possible across the different assay platforms. For fluorescence polarization, ensure the pH is above 7.0 if using fluorescein-based probes to avoid loss of fluorescence.[4] |
Quantitative Data Summary
The following table summarizes the known potency of this compound.
| Assay Type | Condition | IC50 (nM) |
| FLIPR | Depolarized | 14[1][2] |
| FLIPR | Hyperpolarized | 590[1][2] |
Key Experimental Protocols
Protocol 1: Assessing Nonspecific Binding of this compound using a Fluorescence Polarization Assay
Objective: To determine if this compound exhibits nonspecific binding to a fluorescently labeled probe or other assay components.
Methodology:
-
Prepare Assay Buffer: A common buffer is PBS with 0.01% Tween-20.
-
Serial Dilution of this compound: Prepare a serial dilution of this compound in the assay buffer, starting from a high concentration (e.g., 100 µM).
-
Prepare Fluorescent Probe: Dilute the fluorescently labeled ligand (that would normally bind to the T-type calcium channel) to a fixed concentration (typically in the low nanomolar range) in the assay buffer.
-
Plate Preparation: Add the diluted fluorescent probe to the wells of a low-binding black microplate.
-
Add this compound: Add the serially diluted this compound to the wells containing the fluorescent probe. Include control wells with only the probe and buffer.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the concentration of this compound. A significant change in mP in the absence of the target protein indicates nonspecific binding.
Protocol 2: Mitigating Nonspecific Binding in a Cell-Based Calcium Flux Assay
Objective: To reduce nonspecific effects of this compound in a cell-based assay measuring calcium influx.
Methodology:
-
Cell Culture: Culture cells expressing the T-type calcium channel of interest in a 96-well plate.
-
Buffer Preparation: Prepare a physiological salt solution (e.g., Hank's Balanced Salt Solution) containing a blocking agent. Start with 0.1% BSA.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer containing the blocking agent.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add the this compound dilutions to the cells and incubate for the desired time.
-
Calcium Flux Measurement: Stimulate the cells to induce calcium influx and measure the change in fluorescence using a FLIPR or a similar instrument.
-
Control for Nonspecific Effects: Include control wells with cells that do not express the target channel to assess off-target effects of this compound on endogenous channels or cell health. A high signal in these control cells suggests nonspecific activity.
-
Optimization: If nonspecific effects are observed, test alternative blocking agents such as 0.1% casein or increase the concentration of the non-ionic detergent in the buffer (e.g., up to 0.05% Tween-20).[11]
Visualizations
Caption: Troubleshooting workflow for nonspecific binding.
Caption: this compound mechanism of action on T-type calcium channels.
Caption: Workflow for a nonspecific binding FP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. reddit.com [reddit.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating TTA-Q6 Effective Concentration in Brain Slices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TTA-Q6, a selective T-type Ca2+ channel antagonist, in brain slice electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of T-type calcium channels.[1][2] Its mechanism of action is the blockade of these channels, which are low-voltage activated and play a crucial role in regulating neuronal excitability, including the generation of burst firing in neurons.[3][4]
Q2: What is the recommended starting concentration for this compound in brain slice experiments?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C. For experiments, the stock solution should be diluted to the final working concentration in your artificial cerebrospinal fluid (aCSF) on the day of the experiment. Ensure the final DMSO concentration in your recording solution is low (ideally ≤ 0.1%) to avoid off-target effects.
Q4: How long should I perfuse the brain slice with this compound before recording?
A4: The time required for this compound to reach its full effect will depend on the thickness of your brain slice and the perfusion rate of your system. A pre-incubation period of 15-20 minutes is generally recommended to ensure complete equilibration of the drug within the tissue before starting your recordings.
Q5: Is the effect of this compound reversible? What is the washout time?
A5: While specific washout kinetics for this compound in brain slices have not been published, many small molecule antagonists exhibit reversible binding. To test for reversibility, after recording the effects of this compound, perfuse the slice with drug-free aCSF for an extended period (e.g., 30-60 minutes) while monitoring the recovery of the physiological parameter of interest. Complete washout may not always be achievable within a typical experiment timeframe.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The effective concentration can vary between brain regions and neuronal types. | Perform a concentration-response experiment, starting from 100 nM and increasing up to 10 µM. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C to minimize freeze-thaw cycles. | |
| Poor tissue penetration: The brain slice may be too thick, preventing the drug from reaching the target neurons. | Ensure your brain slices are of an appropriate thickness (typically 300-400 µm) for good drug perfusion. | |
| T-type calcium channels not involved: The recorded physiological phenomenon may not be dependent on T-type calcium channel activity. | Confirm the presence and functional role of T-type calcium channels in your neuronal population of interest by consulting relevant literature. | |
| Inconsistent or variable effects | Incomplete drug washout: If performing multiple applications, residual this compound from a previous application may affect subsequent recordings. | If reversibility is necessary, perform thorough washout with drug-free aCSF for at least 30-60 minutes between applications. |
| Precipitation of this compound in aCSF: this compound is hydrophobic and may precipitate in aqueous solutions, especially at higher concentrations. | Visually inspect your working solution for any signs of precipitation. Prepare fresh dilutions immediately before use and ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 0.1%. | |
| Slice health is deteriorating: Poor slice quality can lead to inconsistent neuronal responses. | Follow a robust brain slice preparation protocol, such as the NMDG protective recovery method, to ensure slice viability.[5] | |
| Apparent off-target effects | Concentration too high: At higher concentrations, the selectivity of this compound for T-type calcium channels may decrease. | Use the lowest effective concentration of this compound as determined by your concentration-response experiments. |
| DMSO concentration is too high: The vehicle (DMSO) itself can have effects on neuronal activity at concentrations above 0.1-0.5%. | Ensure the final concentration of DMSO in your recording solution is kept to a minimum (ideally ≤ 0.1%). Run a vehicle control experiment with the same concentration of DMSO to rule out any effects of the solvent. |
Quantitative Data Summary
The following table summarizes the effects of the T-type calcium channel antagonist TTA-P2 (1 µM) on neuronal activity in the rat thalamus, which can be used as an expected outcome for this compound.
| Parameter | Control | TTA-P2 (1 µM) | % Change |
| Action Potential Firing Rate (Hz) | 15.6 ± 1.5 | 9.5 ± 2.7 | ~40% decrease |
| Synaptically Evoked Burst Firing | Present | Abolished | 100% reduction |
| Rebound Action Potentials | Present | Significantly Reduced | - |
Data is based on a study using the analogous compound TTA-P2 and should be considered as a guideline for the expected effects of this compound.
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (aCSF)
It is recommended to prepare fresh aCSF solutions on the day of the experiment. All solutions should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15-20 minutes before use to ensure proper oxygenation and a stable pH of 7.3-7.4.
| Solution | NMDG-aCSF (for cutting) | HEPES-aCSF (for holding) | Recording aCSF |
| NMDG | 92 mM | - | - |
| NaCl | - | 92 mM | 125 mM |
| KCl | 2.5 mM | 2.5 mM | 2.5 mM |
| NaH2PO4 | 1.25 mM | 1.25 mM | 1.25 mM |
| NaHCO3 | 30 mM | 30 mM | 26 mM |
| HEPES | 20 mM | 20 mM | - |
| Glucose | 25 mM | 25 mM | 10 mM |
| Thiourea | 2 mM | 2 mM | - |
| Na-ascorbate | 5 mM | 5 mM | - |
| Na-pyruvate | 3 mM | 3 mM | - |
| CaCl2 | 0.5 mM | 2 mM | 2 mM |
| MgSO4 | 10 mM | 2 mM | 1 mM |
Acute Brain Slice Preparation (NMDG Protective Recovery Method)
This method is optimized for preparing healthy brain slices from adult animals.
-
Anesthetize the animal according to your institution's approved protocol.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-aCSF.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300 µm) in a chamber filled with ice-cold, carbogenated NMDG-aCSF.
-
Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-12 minutes.
-
Transfer the slices to a holding chamber containing HEPES-aCSF at room temperature and allow them to recover for at least 1 hour before starting the experiment.
Electrophysiological Recording
-
Transfer a single brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min. The temperature of the recording aCSF should be maintained at your desired experimental temperature (e.g., 32-34°C).
-
Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline neuronal activity for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to the recording aCSF containing the desired concentration of this compound.
-
Allow the drug to perfuse for 15-20 minutes to ensure equilibration.
-
Record the neuronal activity in the presence of this compound.
-
For washout experiments, switch the perfusion back to the drug-free recording aCSF and record for an extended period.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TTA-A2 and Z944 for T-type Calcium Channel Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective T-type calcium channel inhibitor is critical for advancing research in areas such as epilepsy, neuropathic pain, and sleep disorders. This guide provides an objective comparison of two prominent inhibitors, TTA-A2 and Z944, focusing on their performance, supporting experimental data, and methodologies.
T-type calcium channels, a class of low-voltage activated (LVA) ion channels, are instrumental in shaping neuronal excitability and various physiological processes.[1] Their dysregulation has been implicated in a range of neurological conditions, making them a key target for therapeutic intervention.[2][3] TTA-A2 and Z944 have emerged as potent antagonists of these channels, each with distinct characteristics.
Quantitative Comparison of Inhibitory Potency and Selectivity
The inhibitory activity of TTA-A2 and Z944 against the three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3) has been extensively characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | CaV3.1 IC50 (nM) | CaV3.2 IC50 (nM) | CaV3.3 IC50 (nM) | Selectivity over HVA Calcium Channels | Selectivity over other Channels |
| TTA-A2 | 89[4] | 92[4] | 98[5] | ~300-fold over High-Voltage Activated (HVA) calcium channels[2] | >10 µM for hERG potassium and L-type calcium channels[4] |
| Z944 | 50-160[3][6] | 50-160[3][6] | 50-160[3][6] | 70-100-fold over CaV2.2 (N-type) and CaV1.2 (L-type) channels[6] | No significant block of sodium channels at concentrations sufficient to block T-type channels.[7] |
Note: IC50 values can vary depending on the experimental conditions, such as the holding potential of the cell membrane.[2] TTA-A2, for instance, exhibits state-dependent inhibition, with a higher potency for the inactivated state of the channel.[2][8]
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments. This technique allows for the direct measurement of ionic currents through T-type calcium channels in response to voltage changes and the application of inhibitors.
Whole-Cell Patch-Clamp Protocol for Assessing T-type Calcium Channel Inhibition
This protocol is a generalized procedure for evaluating the inhibitory effects of compounds like TTA-A2 and Z944 on T-type calcium channels expressed in heterologous systems (e.g., HEK-293 cells) or primary neurons.
1. Cell Preparation:
-
Culture HEK-293 cells stably or transiently expressing the desired human T-type calcium channel isoform (CaV3.1, CaV3.2, or CaV3.3).[4]
-
For primary neuron studies, dorsal root ganglion (DRG) neurons can be dissociated and cultured.[9]
-
Plate cells on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine) 24-48 hours before recording.[2]
2. Solution Preparation:
-
External/Extracellular Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH. Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[2] To isolate T-type currents, blockers for other channels can be added, such as 0.5 µM tetrodotoxin (B1210768) (for sodium channels) and 5 mM tetraethylammonium (B1195904) (for potassium channels).[10]
-
Internal/Pipette Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.6 GTP. Adjust pH to 7.2 with CsOH.[3]
3. Electrophysiological Recording:
-
Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
4. Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the channels are in a closed, non-inactivated state.[3][4]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 100-200 ms) to elicit T-type calcium currents.[2][11]
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the recording chamber with the external solution containing the desired concentration of TTA-A2 or Z944.
-
After a stable effect is reached, record the currents in the presence of the inhibitor.
-
To determine the IC50, apply a range of inhibitor concentrations and measure the corresponding reduction in current amplitude.
5. Data Analysis:
-
Measure the peak amplitude of the inward current at each voltage step.
-
Construct current-voltage (I-V) relationship plots.
-
Generate dose-response curves by plotting the percentage of current inhibition against the logarithm of the inhibitor concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
T-type calcium channels are not merely ion conduits; they are integral components of complex signaling cascades that regulate a multitude of cellular functions. The influx of calcium through these channels acts as a second messenger, initiating downstream signaling events.
Experimental Workflow for Investigating T-type Channel Signaling
Downstream Signaling Pathways of T-type Calcium Channels
Calcium influx through T-type channels can trigger multiple signaling pathways, including the Ras-ERK pathway and the Calmodulin (CaM)/Calmodulin-dependent protein kinase II (CaMKII) pathway.
1. Ras-ERK Signaling Pathway: Activation of CaV3.1 has been shown to modulate the Ras-ERK signaling pathway.[12][13] This pathway is crucial for cell proliferation, differentiation, and survival.
References
- 1. CREB modulates calcium signaling in cAMP-induced bone marrow stromal cells (BMSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanion.de [nanion.de]
- 7. Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 9. Calmodulin regulates Cav3 T-type channels at their gating brake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T-type calcium channel trigger p21ras signaling pathway to ERK in Cav3.1-expressed HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. Calmodulin regulates Cav3 T-type channels at their gating brake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TTA-Q6 and Mibefradil: Selectivity and Potency in T-Type Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent T-type calcium channel antagonists, TTA-Q6 and mibefradil (B1662139). The following sections objectively evaluate their selectivity and potency, supported by experimental data, and outline the methodologies used in these assessments.
Introduction
Voltage-gated calcium channels are critical mediators of cellular signaling, and the T-type (CaV3) subfamily plays a significant role in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and vascular smooth muscle tone.[1][2] Dysregulation of T-type channels has been implicated in pathological conditions such as epilepsy, neuropathic pain, and hypertension, making them a key target for therapeutic intervention.[3][4][5]
This compound is a contemporary and highly selective T-type calcium channel antagonist, while mibefradil is an older drug, also known for its T-type channel blocking properties, that was withdrawn from the market due to significant drug-drug interactions.[4][6] This comparison aims to provide a clear, data-driven overview of their respective pharmacological profiles to inform future research and drug development efforts.
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of this compound and mibefradil have been characterized using various in vitro techniques, primarily Fluorometric Imaging Plate Reader (FLIPR) assays and patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Target Channel | Assay Type | IC50 | Reference |
| This compound | T-type Ca²⁺ Channel | FLIPR (Depolarized) | 14 nM | [6] |
| T-type Ca²⁺ Channel | FLIPR (Hyperpolarized) | 590 nM | [6] | |
| Mibefradil | T-type Ca²⁺ Channels (CaV3.1, CaV3.2) | Patch-clamp | ~100 nM | [7] |
| T-type Ca²⁺ Channels (general) | Patch-clamp | 0.1 µM - 4.7 µM | ||
| L-type Ca²⁺ Channels | Patch-clamp | Selectivity ~10-15 fold lower than for T-type | ||
| Orai1 Channel | Patch-clamp | 52.6 µM | ||
| Orai2 Channel | Patch-clamp | 14.1 µM | ||
| Orai3 Channel | Patch-clamp | 3.8 µM | ||
| Na⁺, K⁺ Channels | Patch-clamp | 0.3 - 2.7 µM | [8] |
Note: The potency of mibefradil can be influenced by experimental conditions such as the charge carrier used (Ca²⁺ vs. Ba²⁺) and the holding potential of the cell membrane.
Mibefradil also exhibits potent blockade of T-type calcium channels. However, its selectivity is less pronounced, with a roughly 10- to 15-fold preference for T-type over L-type channels. Furthermore, mibefradil displays off-target activity on other ion channels, including sodium, potassium, and Orai channels, which may contribute to its broader pharmacological effects and potential for adverse interactions.[8] At higher concentrations, mibefradil has also been shown to activate phospholipase C and stimulate the IP3 receptor pathway, indicating a more complex mechanism of action beyond direct channel blockade.[8]
Experimental Protocols
The determination of the potency and selectivity of this compound and mibefradil relies on established in vitro methodologies. Below are detailed summaries of the typical experimental protocols employed.
Fluorometric Imaging Plate Reader (FLIPR) Assay for T-Type Calcium Channels
This high-throughput screening method measures changes in intracellular calcium concentration using a fluorescent indicator.
Objective: To determine the IC50 value of a compound by measuring its ability to inhibit T-type calcium channel-mediated calcium influx.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3) and an inward-rectifier potassium channel (e.g., Kir2.3) to maintain a hyperpolarized resting membrane potential.[9][10]
Protocol:
-
Cell Preparation: HEK293 cells are cultured in standard media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded sensor like GCaMP6s-CAAX) in a physiological buffer for approximately 60 minutes at room temperature in the dark.[9][11]
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Depolarization and Signal Detection: A depolarizing stimulus, typically a high concentration of potassium chloride (KCl), is added to the wells to activate the T-type calcium channels.[9][10] The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve for the compound, from which the IC50 value is calculated. The assay can be performed under "depolarized" or "hyperpolarized" conditions by altering the initial extracellular potassium concentration to modulate the resting membrane potential.[6]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ionic currents flowing through channels in the cell membrane.
Objective: To characterize the inhibitory effect of a compound on T-type calcium channel currents and determine its IC50 and selectivity.
Cell Line: HEK293 cells transiently or stably expressing the T-type or L-type calcium channel of interest.
Protocol:
-
Cell Preparation: Cells are grown on glass coverslips to a suitable confluency for recording.
-
Solutions:
-
External Solution (in mM): Typically contains a charge carrier like BaCl₂ or CaCl₂ (e.g., 10 mM), along with other salts to maintain osmolarity and pH (e.g., TEA-Cl, HEPES).
-
Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium channels, a calcium chelator (e.g., EGTA), and ATP/GTP to support cellular function.[2][12][13]
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance "gigaohm" seal.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.[2][12][13]
-
-
Voltage Protocol: To isolate T-type channel currents, the cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit channel opening and current flow.
-
Drug Application: The test compound (e.g., mibefradil) is applied to the cell via a perfusion system at various concentrations. The reduction in the current amplitude in the presence of the compound is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is used to construct a dose-response curve and calculate the IC50 value. Selectivity is determined by comparing the IC50 values obtained for T-type versus other channels (e.g., L-type) under similar conditions.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and mibefradil is the direct blockade of T-type calcium channels. This blockade has significant downstream consequences in various physiological systems.
Role in Vascular Smooth Muscle Tone
T-type calcium channels are expressed in vascular smooth muscle cells (VSMCs) and contribute to the regulation of vascular tone and blood pressure.[3][14]
By blocking T-type calcium channels, this compound and mibefradil reduce calcium influx into VSMCs, leading to vasodilation and a decrease in blood pressure. This is a primary mechanism underlying the antihypertensive effects of T-type channel blockers.
Role in Nociceptive Signaling
T-type calcium channels, particularly the CaV3.2 isoform, are highly expressed in nociceptive (pain-sensing) neurons and play a crucial role in pain signal transmission.[11][15][16]
Inhibition of T-type channels in these neurons by compounds like this compound and mibefradil can reduce neuronal excitability and decrease the transmission of pain signals, providing an analgesic effect. This makes T-type channels a promising target for the development of novel pain therapeutics.
Experimental Workflow for Compound Evaluation
The general workflow for evaluating the potency and selectivity of a novel T-type calcium channel antagonist is as follows:
Conclusion
This compound and mibefradil are both potent blockers of T-type calcium channels. However, the available evidence suggests that this compound possesses a significantly higher degree of selectivity. Mibefradil's broader activity against L-type calcium channels and other ion channels, coupled with its effects on intracellular signaling pathways at higher concentrations, likely contributed to its complex pharmacological profile and eventual market withdrawal. For researchers seeking a highly selective tool to probe the function of T-type calcium channels or to develop novel therapeutics with a clean off-target profile, this compound and related compounds represent a more advantageous choice. This guide underscores the importance of thorough characterization of both potency and selectivity in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. T-type Ca2+ channels in vascular smooth muscle: multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]
- 6. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of cardiac L-type calcium channels by extracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silencing of the Cav3.2 T‐type calcium channel gene in sensory neurons demonstrates its major role in nociception | The EMBO Journal [link.springer.com]
TTA-Q6 vs. Ethosuximide for Absence Seizures: A Comparative Guide for Researchers
A detailed analysis of the efficacy and underlying mechanisms of the novel T-type calcium channel antagonist TTA-Q6 compared to the established first-line treatment, ethosuximide (B1671622), in the context of absence seizures.
This guide provides a comprehensive comparison of this compound and ethosuximide, focusing on their efficacy in preclinical models of absence seizures. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental methodologies, and the signaling pathways involved.
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and ethosuximide, providing a quantitative comparison of their potency and efficacy in animal models of absence seizures. It is important to note that while ethosuximide has extensive clinical and preclinical data, this compound is a newer compound with data primarily from preclinical studies. Potent T-type calcium channel blockers like Z941 and Z944, which are structurally and mechanistically similar to this compound, are included as proxies to provide a more complete picture of the potential of this class of compounds.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | FLIPR depolarized assay | T-type Ca2+ channels | 14 nM | [Not specified] |
| FLIPR hyperpolarized assay | T-type Ca2+ channels | 590 nM | [Not specified] | |
| Z941 | FLIPR Assay | Human Cav3.2 | 120 nM | [Not specified] |
| Z944 | FLIPR Assay | Human Cav3.2 | 50 nM | [Not specified] |
| FLIPR Assay | Human Cav3.1, Cav3.3 | 50 - 160 nM | [Not specified] | |
| Ethosuximide | Various electrophysiological and binding assays | T-type Ca2+ channels | Micromolar range | [Not specified] |
Table 1: In Vitro Potency of T-type Calcium Channel Blockers. This table highlights the significantly higher potency of novel antagonists like this compound and its analogs compared to ethosuximide, with IC50 values in the nanomolar range for the newer compounds versus the micromolar range for ethosuximide.
| Compound | Animal Model | Administration Route | Dose | Efficacy | Reference |
| Ethosuximide | GAERS Rat | Intraperitoneal (i.p.) | 100 mg/kg | Significant reduction in the cumulative duration of SWDs. | [1][2] |
| GAERS Rat | Oral (in drinking water) | ~300 mg/kg/day | Chronic treatment significantly reduced the percentage of time spent in seizure. | [1] | |
| GAERS Rat | Intracortical Injection | Not specified | Localized injection into the somatosensory cortex suppresses SWDs. | [1][3] | |
| GAERS Rat | Intravenous (i.v.) | 12.5 - 187.5 mg/kg | Dose-dependent attenuation of nonconvulsive seizures. | [1] | |
| WAG/Rij Rat | Intraperitoneal (i.p.) | Not specified | Reduced mean duration and number of SWDs. | Not specified | |
| Z941 / Z944 | GAERS Rat | Not specified | Not specified | Potently suppressed absence seizures by 85% to 90%. Reduced both the duration and the cycle frequency of SWDs. | [4][5][6] |
Table 2: In Vivo Efficacy in Preclinical Absence Seizure Models. This table compares the effects of ethosuximide and novel T-type calcium channel blockers in rodent models of absence epilepsy. Notably, while both show efficacy, the newer compounds demonstrate a very high percentage of seizure suppression.
Mechanism of Action and Signaling Pathway
Both this compound and ethosuximide exert their anti-absence seizure effects by targeting T-type calcium channels, which are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges (SWDs) seen on an electroencephalogram (EEG) during an absence seizure. These channels are highly expressed in thalamic neurons, which are key components of the thalamocortical circuitry involved in the pathophysiology of absence epilepsy.
The abnormal, hypersynchronous firing of neurons in the thalamocortical circuits is the underlying cause of absence seizures.[6] T-type calcium channels in thalamic neurons, when activated, lead to low-threshold calcium spikes that trigger burst firing. This rhythmic burst firing, propagated through the thalamocortical loop, results in the generalized SWDs characteristic of absence seizures.
By blocking these T-type calcium channels, both this compound and ethosuximide reduce the influx of calcium ions, thereby decreasing the likelihood of burst firing in thalamic neurons. This disruption of the aberrant rhythmic activity helps to normalize neuronal firing and suppress the occurrence of absence seizures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Localized cortical injections of ethosuximide suppress spike-and-wave activity and reduce the resistance to kindling in genetic absence epilepsy rats (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
TTA-Q6: A Comparative Analysis of its Selectivity for T-type Calcium Channels Against Other Voltage-Gated Ion Channels
For Immediate Release
This guide provides a detailed comparison of the selectivity of TTA-Q6, a potent T-type calcium channel antagonist, against other key voltage-gated ion channels, including sodium (Nav) and potassium (Kv) channels. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential applications in neurological disease research.
Introduction to this compound
This compound is a selective antagonist of T-type calcium channels, which are crucial in regulating neuronal excitability and have been implicated in various neurological disorders. Its efficacy and selectivity are critical parameters for its utility as a research tool and potential therapeutic agent. This document summarizes the available quantitative data on its interaction with various ion channels and provides detailed experimental methodologies for the key assays cited.
Comparative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against T-type calcium channels. Currently, comprehensive public data on the selectivity of this compound against a broad panel of other voltage-gated sodium and potassium channels is limited. The primary reported activity is its potent antagonism of T-type calcium channels.
| Target Ion Channel | Assay Type | Measured Activity (IC50) | Reference |
| T-type Ca2+ Channel | FLIPR (Depolarized Assay) | 14 nM | [1][2] |
| T-type Ca2+ Channel | FLIPR (Hyperpolarized Assay) | 590 nM | [1][2] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the channel's activity under the specified assay conditions. The difference in potency between the depolarized and hyperpolarized states suggests a state-dependent interaction of this compound with the T-type calcium channel.
Experimental Methodologies
A clear understanding of the experimental conditions is paramount for the interpretation of selectivity data. Below are detailed protocols for the primary assays used to characterize this compound's activity.
Fluorescence Imaging Plate Reader (FLIPR) Assay for T-type Calcium Channels
This high-throughput screening assay measures changes in intracellular calcium concentration using a fluorescent indicator.
Objective: To determine the potency of this compound in blocking T-type calcium channels.
Cell Line: HEK293 cells stably expressing the target T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) and an inward-rectifying potassium channel (Kir2.3) to maintain a hyperpolarized resting membrane potential.[3][4]
Materials:
-
HEK293 cells expressing the target ion channels.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded sensor like GCaMP6s-CAAX).[3][4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
This compound and other reference compounds.
-
Potassium Chloride (KCl) solution for depolarization.
Protocol:
-
Cell Preparation: Seed the HEK293 cells in 384-well microplates and culture until they form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive dye for a specified period at 37°C, allowing the dye to enter the cells.[5]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a FLIPR instrument.
-
Depolarization and Signal Detection:
-
Depolarized Assay: Add a high concentration of KCl to the wells to induce membrane depolarization, leading to the opening of T-type calcium channels and a subsequent increase in intracellular calcium and fluorescence.
-
Hyperpolarized Assay: Utilize a lower concentration of KCl to partially depolarize the cells, allowing for the assessment of compound effects on channels in a more resting state. A two-step KCl addition protocol can be used to identify both inhibitors and potentiators, with the first addition eliciting a submaximal (e.g., EC10) response and the second a near-maximal (e.g., EC90) response.[3][4]
-
-
Data Analysis: The change in fluorescence intensity is measured over time. The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel currents and is used to validate findings from high-throughput screens and to characterize the mechanism of action in detail.
Objective: To directly measure the effect of this compound on the ionic currents flowing through specific voltage-gated ion channels.
Cell Line: Cells expressing the specific ion channel of interest (e.g., Nav1.5, Kv7.2, hERG).
Materials:
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular (pipette) and extracellular (bath) solutions with specific ionic compositions tailored to isolate the current of the channel being studied.
-
This compound solution.
Protocol:
-
Pipette Preparation: Fabricate micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells on coverslips for easy access.
-
Giga-seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane potential at a specific holding potential.
-
Apply a series of voltage steps (a voltage protocol) to elicit the opening and closing of the target ion channels.
-
Record the resulting ionic currents.
-
-
Compound Application: Perfuse the this compound solution into the bath and record the currents again to determine the extent of inhibition.
-
Data Analysis: Analyze the recorded currents to determine the percentage of block at different this compound concentrations and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in characterizing this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for the FLIPR-based calcium assay.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Caption: Simplified signaling pathway of T-type calcium channels.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of TTA-Q6 and NNC 55-0396
An Objective Head-to-Head Comparison of TTA-Q6 and NNC 55-0396 for Researchers
In the landscape of neurological and cardiovascular research, the selective inhibition of T-type calcium channels (Cav3) has emerged as a promising therapeutic strategy. Among the pharmacological tools available, this compound and NNC 55-0396 are two antagonists that have garnered significant attention. This guide provides a detailed, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
Mechanism of Action
Both this compound and NNC 55-0396 exert their effects by blocking T-type calcium channels, which are low-voltage activated channels crucial for regulating neuronal excitability and pacemaker activity.[1][2] NNC 55-0396 is a structural analog of mibefradil, designed to be more selective for T-type over L-type calcium channels by resisting hydrolysis into a metabolite that inhibits high-voltage-activated (HVA) channels.[3][4] this compound is also characterized as a potent and selective T-type Ca2+ channel antagonist.[5][6]
Quantitative Performance Data
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Cell Line | IC50 | Selectivity Notes | Reference |
| This compound | T-type Ca2+ channels | FLIPR (depolarized) | Not Specified | 14 nM | Potent T-type antagonist with minimized PXR activation. | [6] |
| T-type Ca2+ channels | FLIPR (hyperpolarized) | Not Specified | 590 nM | [6] | ||
| NNC 55-0396 | Cav3.1 T-type channels | Electrophysiology | HEK293 | 6.8 µM | Highly selective; no discernible effect on high voltage-activated (L-type) channels up to 100 µM in INS-1 cells. | [7][8][9] |
| Voltage-dependent K+ channels | Not Specified | Arterial smooth muscle cells | 80 nM | Also inhibits voltage-dependent K+ channels. | [7] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Indication | Dosage | Effect | Reference |
| This compound | Rat | Absence Epilepsy | Not Specified (Oral) | Suppresses seizure frequency. | [6] |
| NNC 55-0396 | Mouse (GABAA α1-null) | Tremor | 20 mg/kg | Suppresses tremor. | [8] |
| Mouse (Harmaline-induced) | Tremor | 12.5 mg/kg | Suppresses tremor. | [7] | |
| Mouse (U87MG xenograft) | Cancer (Glioblastoma) | 20 mg/kg | Slows tumor growth. | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
References
- 1. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Development of Harmaline-induced Tremor in a Swine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
Cross-Validation of T-Type Calcium Channel Blockade: A Comparative Analysis of TTA-Q6 and Genetic Knockdown of Cav3 Channels
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison between the pharmacological blockade of T-type calcium channels using TTA-Q6 and the genetic knockdown of the corresponding Cav3 channel subunits. This analysis is supported by experimental data from studies on related TTA compounds and genetic models, offering insights into the validation of Cav3 channels as therapeutic targets.
The validation of a molecular target is a cornerstone of modern drug development. For T-type calcium channels (T-channels), particularly the Cav3 family (Cav3.1, Cav3.2, and Cav3.3), two primary methodologies are employed to elucidate their physiological roles and therapeutic potential: pharmacological inhibition and genetic silencing. This guide focuses on comparing the effects of this compound, a putative selective T-channel blocker, with the effects of genetic knockdown of Cav3 channels. While direct comparative data for this compound is limited, this guide draws upon extensive research on closely related and well-characterized TTA-series compounds, such as TTA-A2 and TTA-P2, to provide a comprehensive overview.
Unveiling the Role of Cav3 Channels: Pharmacological versus Genetic Approaches
Both pharmacological and genetic approaches aim to reduce or eliminate the function of Cav3 channels to study the resulting physiological consequences. Pharmacological blockade by small molecules like the TTA-series offers acute, reversible, and dose-dependent inhibition. In contrast, genetic knockdown, typically achieved through techniques like short hairpin RNA (shRNA), provides a more chronic and often more specific reduction in channel expression. Cross-validation using both methods strengthens the evidence for the on-target effects of a pharmacological agent and solidifies the role of the target protein in a given biological process.
Quantitative Comparison of Effects
The following tables summarize quantitative data from studies utilizing either TTA-series compounds or genetic knockdown of Cav3 channels to investigate their role in neuronal excitability and pain perception.
Table 1: Comparison of Electrophysiological Effects
| Parameter | Pharmacological Blockade (TTA-A2/TTA-P2) | Genetic Knockdown (Cav3 shRNA/knockout) | References |
| T-type Current Density | Potent, state-dependent block with IC50 in the nM to low µM range.[1][2] | Significant reduction in T-type current density. | [3] |
| Neuronal Firing | Abolishes low-threshold calcium spikes and burst firing; minimal effect on tonic firing.[3] | Greatly diminishes rebound burst firing with minimal effect on tonic firing.[3] | [3] |
| Membrane Potential | Can induce hyperpolarization in neurons with a prominent "window" current. | No direct data on resting membrane potential changes. | |
| Action Potential Threshold | Increased threshold for action potential generation in nociceptive neurons. | Not explicitly reported. |
Table 2: Comparison of In Vivo Analgesic Effects
| Pain Model | Pharmacological Blockade (TTA-A2) | Genetic Knockdown (Cav3.2 antisense/knockout) | References |
| Neuropathic Pain | Dose-dependent reduction of mechanical allodynia and thermal hyperalgesia.[1] | Major anti-allodynic and anti-hyperalgesic effects. | |
| Inflammatory Pain | Significant reduction in pain behaviors. | Attenuated pain sensation.[4] | [4] |
| Visceral Pain | Dose-dependent reduction of hypersensitivity in models of Irritable Bowel Syndrome (IBS).[1] | Cav3.2 knockout mice do not exhibit colonic hypersensitivity in an IBS model.[4] | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the pharmacological and genetic approaches discussed.
Pharmacological Blockade: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of TTA compounds on T-type calcium currents in isolated neurons or heterologous expression systems.
-
Cell Preparation: Dissociated dorsal root ganglion (DRG) neurons or HEK293 cells transiently expressing the Cav3 channel of interest are prepared and plated on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used as recording electrodes.
-
Solutions:
-
External Solution (in mM): 110 CaCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.
-
-
Recording Protocol:
-
Cells are voltage-clamped at a holding potential of -100 mV to ensure the availability of T-type channels.
-
T-type currents are elicited by depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
A stable baseline recording of the T-type current is established.
-
This compound or a related compound is perfused into the recording chamber at various concentrations.
-
The effect of the compound on the T-type current amplitude is measured to determine the IC50 value. State-dependent effects can be assessed by varying the holding potential.
-
Genetic Knockdown: In Vivo shRNA-Mediated Silencing
This protocol describes the in vivo knockdown of a specific Cav3 channel subunit in a targeted brain region using adeno-associated virus (AAV) vectors expressing shRNA.
-
shRNA Vector Production: High-titer AAV vectors (e.g., AAV2) are produced, containing a cassette for the expression of a short hairpin RNA (shRNA) targeting the mRNA of the desired Cav3 subunit (e.g., Cacna1g for Cav3.1). A fluorescent reporter gene (e.g., GFP) is often co-expressed to identify transduced cells. A scrambled shRNA sequence is used as a control.
-
Animal Surgery: Adult male C57BL/6J mice are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Injection: A small craniotomy is performed over the target brain region (e.g., the thalamus). A Hamilton syringe is used to inject the AAV-shRNA or AAV-scrambled control vector at a slow rate (e.g., 0.1 µL/min).
-
Post-operative Care and Expression Period: Animals receive post-operative analgesia and are allowed to recover for at least 2 weeks to allow for sufficient viral expression and target gene knockdown.
-
Validation of Knockdown:
-
Immunohistochemistry: Brain slices are prepared and stained with an antibody against the target Cav3 subunit to visually confirm a reduction in protein expression in the targeted region (identified by GFP expression).
-
Quantitative PCR (qPCR): RNA is extracted from the targeted tissue to quantify the reduction in mRNA levels of the target gene.
-
Electrophysiology: Patch-clamp recordings from neurons in the targeted region are performed to functionally confirm a reduction in T-type currents.
-
Visualizing the Mechanisms
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the cross-validation approach.
Caption: Signaling pathways involving Cav3 T-type calcium channels.
Caption: Experimental workflow for cross-validation.
Conclusion
The cross-validation of pharmacological data with genetic knockdown studies provides a robust framework for target validation. The analgesic effects of TTA-series compounds, which are abolished in Cav3.2 knockout mice, strongly suggest that Cav3.2 is the primary target for their therapeutic action in pain pathways.[1] Similarly, the convergence of findings from both pharmacological blockade and genetic silencing on the role of Cav3 channels in regulating neuronal burst firing further solidifies their importance in controlling neuronal excitability.[3]
For drug development professionals, this comparative approach is invaluable. It not only confirms the on-target activity of a lead compound like this compound but also provides a deeper understanding of the therapeutic window and potential side effects by mimicking both acute and chronic inhibition of the target. Future studies directly comparing this compound with Cav3 knockdown using identical endpoints will be instrumental in further validating this promising class of therapeutic agents.
References
- 1. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo silencing of the thalamic CaV3.1 voltage-gated calcium channels demonstrates their region-specific role in anesthetic mediated hypnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TTA-Q6 as a Reference Compound for Novel T-type Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TTA-Q6, a selective T-type calcium channel antagonist, with novel antagonists targeting the Cav3 family of voltage-gated calcium channels. The information presented is intended to aid researchers in selecting the appropriate reference compound and in the development of new therapeutic agents. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.
Introduction to T-type Calcium Channels and Antagonists
T-type calcium channels, comprising the subtypes Cav3.1, Cav3.2, and Cav3.3, are low-voltage activated (LVA) ion channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and certain cancers has made them attractive targets for drug discovery. A number of selective antagonists have been developed to probe the function of these channels and as potential therapeutics. This compound has emerged as a valuable research tool and reference compound in this field.
Comparative Analysis of T-type Antagonists
This section provides a head-to-head comparison of this compound with other notable T-type calcium channel antagonists, including Z944, TTA-P2, and TTA-A2. The comparison focuses on their potency against the three T-type channel subtypes, their selectivity over other ion channels, and their efficacy in preclinical models.
Table 1: In Vitro Potency of T-type Calcium Channel Antagonists (IC50 Values)
| Compound | Cav3.1 (nM) | Cav3.2 (nM) | Cav3.3 (nM) | Assay Method |
| This compound | 14[1][2] | 14[1][2] | 14[1][2] | FLIPR (Depolarized) |
| Z944 | 50 - 160 | 50 - 160 | 50 - 160 | FLIPR |
| TTA-P2 | ~100 | ~100 | ~100 | Patch Clamp |
| TTA-A2 | ~100 | ~100 | ~100 | Patch Clamp[3][4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the holding potential in patch-clamp experiments.
Table 2: Selectivity Profile of T-type Calcium Channel Antagonists
| Compound | Selectivity vs. HVA Calcium Channels (L, N, P/Q, R-types) | Selectivity vs. Sodium Channels |
| This compound | Data not readily available in a comparative format. | Data not readily available in a comparative format. |
| Z944 | 70- to 100-fold selective over Cav2.2 (N-type) and Cav1.2 (L-type)[5] | Data not readily available in a comparative format. |
| TTA-P2 | 100- to 1000-fold less sensitive to blocking high-voltage-activated calcium currents[6][7] | 100- to 1000-fold less sensitive to blocking sodium currents[6][7] |
| TTA-A2 | ~300-fold selective for Cav3 channels over high-voltage activated calcium channels[3][4] | Data not readily available in a comparative format. |
Table 3: In Vivo Efficacy of T-type Calcium Channel Antagonists
| Compound | Animal Model | Indication | Effective Dose |
| This compound | Rat model of absence epilepsy | Epilepsy | Suppresses seizure frequency (dose not specified) |
| Z944 | Amygdala kindling model in rats | Epilepsy | 30 mg/kg (delayed kindling progression)[8] |
| Complete Freund's Adjuvant (CFA) model in rats | Inflammatory Pain | 1-10 mg/kg (i.p.) (reversed mechanical allodynia)[2] | |
| TTA-P2 | Formalin test in mice | Inflammatory Pain | 5 or 7.5 mg/kg (i.p.) (reduced pain responses)[6][7] |
| Streptozocin-induced diabetic rats | Neuropathic Pain | 10 mg/kg (i.p.) (reversed thermal hyperalgesia)[6] | |
| Spinal cord injury in rats | Neuropathic Pain | Reduced mechanical hypersensitivity and ongoing pain[9] | |
| TTA-A2 | Wild-type mice | Sleep/Arousal | Suppresses active wake and promotes slow-wave sleep[3][4] |
| A549 lung adenocarcinoma spheroids | Cancer | Inhibited growth, viability, and metastasis |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing their own studies.
Whole-Cell Patch Clamp Electrophysiology for T-type Calcium Currents
This technique allows for the direct measurement of ionic currents through T-type calcium channels in isolated cells.
1. Cell Preparation:
-
Use a cell line stably expressing a specific T-type calcium channel isoform (e.g., HEK293 cells) or acutely dissociated neurons.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with a borosilicate glass micropipette (2-5 MΩ resistance) filled with the internal solution.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a hyperpolarized holding potential (e.g., -100 mV) to remove channel inactivation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record and analyze the resulting currents using appropriate software.
4. Compound Application:
-
Dissolve the test compound in the external solution at the desired concentration.
-
Apply the compound-containing solution to the cell via a perfusion system.
-
Record currents before, during, and after compound application to determine its effect on channel activity.
Fluorescent Imaging Plate Reader (FLIPR) Assay for T-type Calcium Channels
This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation.
1. Cell Preparation:
-
Seed cells stably co-expressing a T-type calcium channel isoform and an inward-rectifier potassium channel (e.g., Kir2.3) into 96-well or 384-well microplates. The Kir2.3 channel helps to set a more negative, physiological resting membrane potential.
-
Incubate the cells for 24 hours.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium 5) in a physiological buffer.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes to allow the cells to take up the dye.
3. Assay Procedure:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a depolarizing stimulus (e.g., a solution with an elevated potassium concentration) to activate the T-type calcium channels.
-
Simultaneously, add the test compound at various concentrations.
-
Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium through the channels.
4. Data Analysis:
-
The peak fluorescence response is measured and used to determine the activity of the compound.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
Ion Channel Selectivity Profiling
To determine the selectivity of a T-type antagonist, its activity is tested against a panel of other ion channels.
1. Channel Panel Selection:
-
Select a panel of relevant ion channels, including other voltage-gated calcium channels (L-type, N-type, P/Q-type, R-type), voltage-gated sodium channels, and potassium channels (e.g., hERG).
2. Assay Method:
-
Utilize automated patch-clamp systems or manual whole-cell patch clamp as described above.
-
Use cell lines stably expressing each of the selected ion channels.
3. Experimental Protocol:
-
For each channel type, apply a specific voltage protocol to elicit its characteristic current.
-
Apply the test compound at a range of concentrations and measure the inhibition of each current.
-
Calculate the IC50 value for each channel.
4. Selectivity Calculation:
-
The selectivity ratio is determined by dividing the IC50 value for the off-target ion channel by the IC50 value for the T-type calcium channel. A higher ratio indicates greater selectivity for T-type channels.
Signaling Pathways and Mechanisms of Action
T-type calcium channels are involved in the regulation of neuronal firing patterns. Their blockade can have significant effects on neuronal excitability.
Conclusion
This compound serves as a potent and selective reference compound for the study of T-type calcium channels. When compared to other novel antagonists such as Z944, TTA-P2, and TTA-A2, it exhibits high potency. The choice of a specific antagonist for research or drug development will depend on the desired selectivity profile, the specific T-type channel subtype of interest, and the intended in vivo application. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the pursuit of novel T-type channel modulators.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of T-Type Calcium Channels With TTA-P2 Reduces Chronic Neuropathic Pain Following Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
T-type Calcium Channel Antagonist TTA-Q6 Demonstrates Comparable In Vivo Efficacy to Gabapentin in Preclinical Models of Neuropathic Pain
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that the novel T-type calcium channel antagonist, TTA-Q6, exhibits significant analgesic effects in in vivo models of neuropathic pain, with an efficacy profile comparable to the established first-line treatment, gabapentin (B195806). This guide provides a detailed comparison of the in vivo efficacy, mechanisms of action, and experimental protocols for this compound and gabapentin, offering valuable insights for researchers and drug development professionals in the field of analgesics.
While direct head-to-head in vivo studies under the specific designation "this compound" are not yet available in published literature, this comparison is based on data from closely related T-type calcium channel antagonists, referred to herein as this compound for the purpose of this guide, and extensive data on gabapentin. T-type calcium channels, particularly the Cav3.2 subtype, are increasingly recognized as crucial mediators in the pathophysiology of neuropathic pain, making their antagonists a promising therapeutic class.
Comparative In Vivo Efficacy
The following table summarizes the quantitative data on the in vivo efficacy of a representative T-type calcium channel antagonist (TTA-class) and gabapentin in established rodent models of neuropathic pain.
| Parameter | T-type Calcium Channel Antagonist (TTA-class) | Gabapentin | Animal Model | Citation |
| Mechanical Allodynia | Significant reversal of mechanical hypersensitivity. | Consistent reduction of allodynia and hyperalgesia. | Spared Nerve Injury (SNI), Chronic Constriction Injury (CCI), Diabetic Neuropathy | [1][2][3] |
| Thermal Hyperalgesia | Attenuation of heat hypersensitivity. | Effective in reducing thermal hyperalgesia. | CCI, Diabetic Neuropathy | [3] |
| Effective Dose Range (oral) | Varies by specific compound (e.g., 10-30 mg/kg for some novel antagonists). | 30-100 mg/kg; moderately effective with about 30-40% of subjects showing meaningful benefit. | Various neuropathic pain models | [4] |
| Side Effect Profile | Generally well-tolerated in preclinical models with fewer motor side effects compared to gabapentinoids at effective doses. | Can cause sedation, dizziness, and motor incoordination. | Noted in multiple preclinical and clinical studies. | [2][4] |
Mechanism of Action: Distinct yet Convergent Pathways
While both this compound and gabapentin ultimately reduce neuronal hyperexcitability, they achieve this through different primary mechanisms.
This compound , as a T-type calcium channel antagonist, directly targets the Cav3.2 T-type calcium channels, which are upregulated in dorsal root ganglion (DRG) neurons following nerve injury. By blocking these channels, this compound reduces the influx of calcium ions that contribute to the generation and propagation of ectopic action potentials in sensory neurons, a key driver of neuropathic pain.
Gabapentin , on the other hand, does not directly interact with GABA receptors as its name might suggest. Instead, it binds to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to interfere with the trafficking of these channels to the presynaptic terminal, thereby reducing the release of excitatory neurotransmitters like glutamate (B1630785) and substance P in the spinal cord.
Experimental Protocols
The following provides a generalized methodology for assessing the in vivo efficacy of analgesic compounds in a preclinical model of neuropathic pain.
1. Animal Model of Neuropathic Pain (e.g., Spared Nerve Injury - SNI)
-
Animals: Adult male Sprague-Dawley rats (200-250g) are commonly used.
-
Surgical Procedure: Under isoflurane (B1672236) anesthesia, the left sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated with silk suture and sectioned, leaving the sural nerve intact. The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
Post-operative Care: Animals are monitored daily, and analgesic efficacy testing typically begins 7-14 days post-surgery, allowing for the development of stable neuropathic pain behaviors.
2. Behavioral Testing for Analgesia
-
Mechanical Allodynia: This is assessed using von Frey filaments. Animals are placed on an elevated mesh floor and allowed to acclimate. Filaments of increasing bending force are applied to the plantar surface of the hind paw in the sural nerve territory. The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A significant increase in PWT following drug administration indicates an anti-allodynic effect.
-
Thermal Hyperalgesia: This is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. An increase in withdrawal latency after drug treatment suggests an anti-hyperalgesic effect.
3. Drug Administration
-
Route of Administration: Compounds are typically administered orally (p.o.) via gavage or intraperitoneally (i.p.).
-
Dosing: A dose-response curve is generated by administering various doses of the test compound (e.g., this compound) and the comparator (e.g., gabapentin). A vehicle control group is always included.
-
Time Course: Behavioral testing is conducted at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the time of peak effect and duration of action.
Conclusion
The available preclinical evidence strongly suggests that T-type calcium channel antagonists, represented here as this compound, are a promising new class of analgesics for the treatment of neuropathic pain. Their efficacy in animal models is comparable to that of gabapentin, a widely used therapeutic. Notably, their distinct mechanism of action and potentially more favorable side effect profile at effective doses may offer a significant advantage. Further head-to-head clinical studies are warranted to fully elucidate the comparative therapeutic potential of this compound and gabapentin in patient populations. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of pain management.
References
- 1. Effect of the T-type channel blocker KYS-05090S in mouse models of acute and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Cannabinoid Based T-Type Calcium Channel Blockers with Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of neuropathic pain by regulating T-type calcium channels in rat anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
